Tris(2-thienyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
trithiophen-2-ylphosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPTMZJPDVWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178883 | |
| Record name | Tris(2-thienyl)phosphine | |
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Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24171-89-9 | |
| Record name | Tris(2-thienyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(2-thienyl)phosphine | |
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| Record name | Tris(2-thienyl)phosphine | |
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| Record name | Tris(2-thienyl)phosphine | |
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| Record name | TRIS(2-THIENYL)PHOSPHINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tris(2-thienyl)phosphine
Abstract
Tris(2-thienyl)phosphine (TThP), an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl rings, stands as a pivotal ligand in modern coordination chemistry and homogeneous catalysis. Its unique electronic and steric profile, derived from the sulfur-containing heterocyclic moieties, imparts distinct properties compared to conventional triarylphosphines like triphenylphosphine. This guide provides a comprehensive overview of the synthesis of this compound, detailing a robust experimental protocol. Furthermore, it outlines the critical characterization techniques required to verify the structure and purity of the final product, offering insights for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Heterocyclic Phosphines
Organophosphorus compounds, particularly phosphines (PR₃), are fundamental ligands in transition metal chemistry. Their utility stems from a versatile combination of σ-donor and π-acceptor capabilities, which allows for the fine-tuning of a metal center's reactivity and selectivity.[1] While trialkyl and triarylphosphines have been extensively studied, heterocyclic phosphines, where a substituent is a heterocyclic ring, offer unique electronic characteristics due to the presence of heteroatoms.[1]
This compound (PTh₃), with its three electron-rich thiophene rings, is a notable member of this class. It serves as an effective ligand in various catalytic processes, including palladium-catalyzed cross-coupling reactions, and is a building block for advanced materials like conductive polymers and organic semiconductors.[1][2] Understanding its synthesis and characterization is therefore crucial for its effective application.
Synthesis of this compound: A Mechanistic Approach
The most prevalent and reliable method for synthesizing this compound involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an organometallic reagent derived from thiophene.[1][3] This approach relies on a nucleophilic substitution pathway where the carbanionic center of the organometallic species attacks the electrophilic phosphorus atom, sequentially displacing the chloride ions.
Two primary organometallic routes are employed:
-
The Grignard Route: This classic method involves the preparation of 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium metal.[1][3] The resulting Grignard reagent is then reacted with PCl₃.[1][3]
-
The Organolithium Route: This route offers two main variations. The first involves a lithium-halogen exchange with 2-bromothiophene. A more direct and often preferred method is the direct lithiation of thiophene at the 2-position. The protons at the C2 and C5 positions of thiophene are sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi), with the 2-position being the kinetic deprotonation site.[4]
The choice between these methods often depends on the availability of starting materials and specific laboratory conditions. The direct lithiation method is elegant as it avoids the initial bromination step.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via the organolithium route.
Caption: Synthesis workflow for this compound via direct lithiation.
Detailed Experimental Protocol (Organolithium Route)
This protocol describes the synthesis via direct lithiation of thiophene. The causality behind each step is explained to ensure a self-validating and reproducible procedure.
Materials & Reagents:
-
Thiophene (freshly distilled)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Phosphorus trichloride (PCl₃, freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Solvent for recrystallization (e.g., ethanol or hexanes)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Dropping funnels, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
System Preparation: Assemble the oven-dried three-neck flask with a dropping funnel, a septum, and a condenser connected to the inert gas line. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Lithiation of Thiophene: Charge the flask with thiophene and anhydrous THF under a positive pressure of inert gas. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Low temperature is required to control the exothermic lithiation reaction and to prevent potential side reactions.
-
-
Addition of n-BuLi: Add n-butyllithium dropwise via syringe or dropping funnel to the stirred thiophene solution over 30-60 minutes, maintaining the temperature at or below -70 °C. After the addition is complete, allow the mixture to warm slowly to 0 °C and stir for an additional 1-2 hours.
-
Rationale: A slow, controlled addition of the highly reactive n-BuLi prevents localized heating and ensures selective deprotonation at the 2-position.[4] Warming allows the lithiation to proceed to completion.
-
-
Phosphinylation: Cool the resulting 2-thienyllithium solution back down to -78 °C. In a separate, dry flask, prepare a solution of phosphorus trichloride in anhydrous THF. Add the PCl₃ solution dropwise to the 2-thienyllithium solution. A stoichiometric ratio of 3:1 (thienyllithium:PCl₃) is required.
-
Rationale: This highly exothermic nucleophilic substitution reaction must be performed at low temperature to control its rate and maximize the yield of the desired trisubstituted product while minimizing the formation of mono- and di-substituted intermediates.
-
-
Reaction Completion: After the addition of PCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Rationale: Allowing the reaction to warm and stir overnight ensures it proceeds to completion.
-
-
Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Rationale: The quench neutralizes any remaining organolithium reagent and hydrolyzes phosphorus-chloride bonds. NH₄Cl is a mild proton source that avoids strongly acidic conditions.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Rationale: Standard liquid-liquid extraction isolates the organic-soluble product from inorganic salts and aqueous-soluble byproducts.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
Rationale: Purification is essential to remove any unreacted starting materials, byproducts like phosphine oxide, or incompletely substituted phosphines.[1]
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.
Molecular Structure
Caption: 2D representation of the this compound molecule.
Spectroscopic and Physical Data
The following table summarizes the key analytical data used to confirm the structure and purity of this compound.
| Property | Value / Expected Result | Significance |
| Molecular Formula | C₁₂H₉PS₃[5] | Confirms the elemental composition. |
| Molecular Weight | 280.37 g/mol [6] | Fundamental physical property. |
| Appearance | Yellow to light brown solid or colorless to yellow liquid.[7][8] | Basic physical observation. |
| Melting Point | 29-30 °C[9] | Indicator of purity; sharp range is desirable. |
| Boiling Point | 205 °C @ 2 mmHg[2][9] | Useful for purification by vacuum distillation. |
| ³¹P NMR (CDCl₃) | A single peak is expected. | Confirms the presence of a single phosphorus environment and high purity. |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (~7.0-7.8 ppm).[10] | Shows the characteristic signals for the protons on the thienyl rings. |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺) peak at m/z = 280.[5] | Confirms the molecular weight of the compound. |
| FT-IR | Characteristic peaks for C-H, C=C, and C-S stretching of the thienyl ring, and P-C vibrations. | Provides a fingerprint of the molecule's functional groups. |
Key Characterization Techniques Explained
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR is the most definitive technique for characterizing phosphines. A pure sample of TThP will show a single sharp resonance, indicating a single phosphorus environment. The presence of a second peak around +25 to +40 ppm often indicates oxidation to this compound oxide, a common byproduct.[11]
-
¹H NMR provides information about the protons on the thienyl rings. The complex splitting patterns arise from proton-proton and proton-phosphorus couplings, confirming the substitution pattern.[10]
-
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated mass of the molecule (279.96 Da).[5]
-
Infrared (IR) Spectroscopy: While less definitive than NMR for structure elucidation, FT-IR is excellent for identifying functional groups and confirming the absence of impurities like P=O (phosphine oxide, strong absorption ~1190 cm⁻¹) or O-H (from water).[1]
Safety, Handling, and Storage
Hazard Identification:
-
This compound is hazardous, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
The reagents used in the synthesis are highly hazardous. n-Butyllithium is pyrophoric, and phosphorus trichloride is toxic and corrosive. Anhydrous solvents like THF are highly flammable.
Handling and Personal Protective Equipment (PPE):
-
All manipulations should be performed in a well-ventilated fume hood.[12]
-
A complete set of PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.
-
The use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is required when handling organolithium reagents and the phosphine product to prevent contact with air and moisture.[1]
Storage:
-
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon).[12]
-
To maintain product quality and prevent slow oxidation, storage in a refrigerator (0-10 °C) is recommended.[2][9]
Conclusion
The synthesis of this compound is a well-established procedure that provides access to a valuable ligand for catalysis and materials science. Success hinges on the rigorous exclusion of air and moisture throughout the process. The detailed protocol and characterization data provided in this guide offer a robust framework for researchers to confidently prepare and validate this important chemical compound, enabling further innovation in their respective fields.
References
- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. alfachemic.com [alfachemic.com]
- 10. This compound(24171-89-9) 1H NMR [m.chemicalbook.com]
- 11. TRI(2-THIENYL)PHOSPHINE OXIDE(1021-21-2) 1H NMR [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to Tris(2-thienyl)phosphine: Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tris(2-thienyl)phosphine [P(C₄H₃S)₃], a versatile organophosphorus compound. As a Senior Application Scientist, this document moves beyond a simple datasheet to offer in-depth insights into its synthesis, structural characteristics, and its critical role as a ligand in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. The information herein is curated to support researchers in designing robust synthetic strategies and understanding the nuanced performance of this important reagent.
Core Compound Identification and Physicochemical Properties
This compound is an organophosphorus compound where a central phosphorus atom is bonded to three 2-thienyl rings.[1] This structure imparts unique electronic properties that make it a valuable ligand in coordination chemistry.
| Property | Value | Source(s) |
| CAS Number | 24171-89-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₉PS₃ | [1][2][3][5] |
| Molecular Weight | 280.36 - 280.40 g/mol | [1][2][3][4][5] |
| Appearance | White to yellow or light brown solid or liquid (melting point near RT) | [1][3] |
| Melting Point | 25 - 30 °C | [3][6] |
| Boiling Point | 205 °C @ 2 mmHg | [3][6] |
| Solubility | Soluble in organic solvents like diethyl ether and tetrahydrofuran (THF) | [1] |
| InChI Key | KUCPTMZJPDVWJL-UHFFFAOYSA-N | [1][4][5] |
Synthesis of this compound via the Grignard Method
The most common and reliable method for synthesizing this compound is through the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with phosphorus trichloride (PCl₃).[1][7] This nucleophilic substitution reaction requires stringent anhydrous and inert conditions to achieve high purity and yield.
Causality in Experimental Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and react vigorously with protic sources, especially water. All glassware must be oven-dried, and solvents must be rigorously purified and dried to prevent quenching the Grignard reagent, which would drastically lower the yield.[1]
-
Inert Atmosphere: Both the Grignard reagent and the final phosphine product are sensitive to atmospheric oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of undesired phosphine oxides and the decomposition of the organometallic intermediates.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small portion of 2-bromothiophene (1.0 eq) to initiate the reaction. Once initiated, add the remaining 2-bromothiophene, dissolved in anhydrous diethyl ether, dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Reaction with PCl₃: Cool the freshly prepared Grignard reagent in an ice bath. Add phosphorus trichloride (0.33 eq), dissolved in anhydrous diethyl ether, dropwise via the addition funnel with vigorous stirring. A white precipitate will form.
-
Workup: After stirring overnight at room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic and Structural Characterization
Characterization is essential to confirm the identity and purity of the synthesized phosphine.
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing organophosphorus compounds. Free this compound exhibits a characteristic signal in the ³¹P{¹H} NMR spectrum. For example, in dichloromethane, the chemical shift is reported at approximately -45.6 ppm.[7] Upon coordination to a metal center, this signal shifts significantly downfield, providing direct evidence of ligand binding.[7]
-
¹H and ¹³C NMR Spectroscopy: These spectra show complex multiplets in the aromatic region, corresponding to the protons and carbons of the three thienyl rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the thienyl rings and the P-C bonds. It is particularly useful when analyzing metal-carbonyl complexes containing the phosphine ligand, as the C≡O stretching frequency is sensitive to the electronic properties of the phosphine.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[5]
Application in Palladium-Catalyzed Cross-Coupling
This compound serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are foundational for C-C bond formation in pharmaceutical and materials science.[8][9][10]
The Ligand's Role: Steric and Electronic Effects
The performance of a phosphine ligand is governed by a combination of its steric bulk and electronic properties. These are often quantified by the Tolman Cone Angle (θ) and the Tolman Electronic Parameter (TEP) , respectively.
-
Electronic Properties: The thienyl groups are more electron-withdrawing than the phenyl groups found in the ubiquitous Triphenylphosphine (PPh₃).[1] This makes this compound a weaker σ-donor and a better π-acceptor. This modulation of the electron density at the palladium center can influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).
-
Steric Properties: The steric bulk of the ligand influences the coordination number of the palladium center and the stability of the catalytic species.
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) | Key Characteristics |
| This compound | 2068.9 (Calculated) | ~140 (Estimated) | More electron-withdrawing than PPh₃, promotes reductive elimination. |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 | Benchmark ligand with balanced properties. |
| Tri(tert-butyl)phosphine (P(tBu)₃) | 2056.1 | 182 | Very strong σ-donor, highly sterically demanding; promotes oxidative addition. |
Note: TEP and cone angle values can vary slightly based on the measurement or calculation method.[2][3]
Superiority in Thiophene Coupling: The Suzuki-Miyaura Reaction
Research has shown that palladium complexes of this compound, such as Pd[P(2-thienyl)₃]₃, are superior catalysts to the standard Pd(PPh₃)₄ for the Suzuki-Miyaura coupling and polymerization of thiophene-based derivatives.[4] This enhanced reactivity is crucial for the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT), a key material in organic electronics.[4] The electronic compatibility between the thienyl-based ligand and the thiophene-based substrates likely facilitates the transmetalation and reductive elimination steps of the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is a representative example and should be optimized for specific substrates.
-
Flask Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), this compound (4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Addition of Reagents: Add phenylboronic acid (1.2 equiv) and 2-bromothiophene (1.0 equiv) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylthiophene.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound under an inert atmosphere to prevent oxidation.
Conclusion
This compound is more than just another phosphine ligand. Its unique electronic structure, derived from its thienyl substituents, makes it a specialized tool for challenging catalytic transformations, particularly in the synthesis of thiophene-containing materials and pharmaceuticals. Understanding the principles behind its synthesis, handling, and application allows researchers to leverage its full potential, leading to more efficient and robust synthetic methodologies.
References
- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. yanggroup.weebly.com [yanggroup.weebly.com]
- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Coordination Chemistry of Tris(2-thienyl)phosphine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Triphenylphosphine—Embracing the Heteroaromatic Advantage
In the vast landscape of organophosphorus ligands, tris(2-thienyl)phosphine (TThP) emerges as a ligand of significant interest, offering a unique electronic and steric profile that diverges from its more common triarylphosphine counterparts like triphenylphosphine (PPh₃).[1] This guide provides an in-depth exploration of the coordination chemistry of TThP, from its fundamental synthesis and properties to the nuanced behavior of its metal complexes and their applications in catalysis. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the underlying chemical principles that govern experimental outcomes, enabling researchers to harness the full potential of this versatile ligand.
The Ligand: Synthesis and Foundational Properties of this compound
The utility of any ligand begins with its accessibility and stability. TThP is an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl groups.[2] This structure typically appears as a yellow to light brown solid, which is stable and soluble in common organic solvents.[2]
Synthesis via Grignard Reaction: A Self-Validating Protocol
The most prevalent and reliable method for synthesizing TThP is through the reaction of a phosphorus halide with a Grignard reagent derived from thiophene.[1] The causality behind this choice is rooted in the high nucleophilicity of the Grignard reagent, which readily displaces the chloride ions on phosphorus trichloride (PCl₃).
The integrity of this synthesis hinges on two critical parameters: the rigorous exclusion of water and oxygen. Organometallic reagents are potent bases and reducing agents, reacting destructively with water and atmospheric O₂.[1] Therefore, the use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is not merely a suggestion but a requirement for achieving high yield and purity.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-bromothiophene and phosphorus trichloride.
Materials:
-
2-Bromothiophene (C₄H₃BrS)
-
Magnesium (Mg) turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and oven-dried glassware
Step-by-Step Methodology:
-
Apparatus Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 2-bromothiophene in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction, which is evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux until most of the magnesium has been consumed. This step forms 2-thienylmagnesium bromide.[1]
-
Phosphination: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride in anhydrous THF dropwise from the dropping funnel. This reaction is exothermic and must be controlled to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete substitution.
-
Workup and Purification: Cool the reaction mixture and carefully quench it by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Physicochemical Properties
A clear understanding of a compound's basic properties is essential for its effective use.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₉PS₃ | [2][3] |
| Molecular Weight | 280.4 g/mol | [3] |
| CAS Number | 24171-89-9 | [1] |
| Appearance | Yellow to light brown solid or liquid | [2] |
| IUPAC Name | trithiophen-2-ylphosphane | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, CH₂Cl₂) | [2] |
The Ligand Profile: Unpacking the Electronic and Steric Parameters
The behavior of a phosphine ligand in a metal's coordination sphere is dictated by a delicate balance of its size (sterics) and its ability to donate or accept electron density (electronics).[1]
Electronic Effects: The Tolman Electronic Parameter (TEP)
Phosphine ligands interact with transition metals through two primary mechanisms: σ-donation of the phosphorus lone pair to an empty metal orbital and π-acceptance of electron density from a filled metal d-orbital into the ligand's P-C σ* antibonding orbitals.[1] The Tolman Electronic Parameter (TEP) quantifies the net electron-donating ability of a phosphine by measuring the A₁ C-O stretching frequency (ν(CO)) of its corresponding Ni(CO)₃L complex.[4] A lower TEP value signifies a more electron-donating (more basic) phosphine.
The thienyl rings in TThP are electron-rich aromatic systems, which enhance the electron density on the phosphorus atom compared to phenyl rings. This makes TThP a stronger σ-donor than PPh₃, as reflected in its lower TEP value.
| Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Nature |
| P(t-Bu)₃ | 2056.1 | Very Strong Donor (Basic) |
| PCy₃ | 2056.4 | Very Strong Donor (Basic) |
| This compound (TThP) | 2065.5 | Strong Donor |
| PPh₃ | 2068.9 | Moderate Donor |
| P(OPh)₃ | 2085.3 | Weak Donor (π-acidic) |
Data for TEP values are derived from their corresponding [LNi(CO)₃] complexes.[1]
Steric Effects: The Tolman Cone Angle (θ)
The steric bulk of a phosphine is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard M-P bond distance. While an experimentally determined cone angle for TThP is not prominently cited in the literature, its steric profile can be reasonably compared to that of triphenylphosphine (θ = 145°). Given the similar van der Waals radii of the thienyl and phenyl groups, TThP is expected to have a comparable cone angle, classifying it as a moderately bulky ligand. This steric presence is sufficient to influence coordination numbers and reductive elimination rates in catalytic cycles without being overly prohibitive.
Coordination to Transition Metals: Synthesis and Structural Elucidation
TThP coordinates to transition metals as a monodentate ligand through its phosphorus atom. Its strong σ-donor character allows it to form stable complexes with a wide range of metals, particularly late transition metals like palladium and gold.[5][6]
General Synthesis of TThP-Metal Complexes
The synthesis of TThP complexes typically involves the displacement of a more labile ligand from a metal precursor. The choice of solvent and reaction conditions is dictated by the solubility and stability of the metal starting material.
Structural Characterization: A Case Study of [AuCl(TThP)]
X-ray crystallography provides definitive proof of a complex's structure in the solid state. The structure of chloro[this compound]gold(I) reveals a nearly linear P—Au—Cl arrangement, which is characteristic of two-coordinate Au(I) complexes.[7][8] The coordination of TThP to the gold center is exclusively through the phosphorus atom, with no secondary interactions from the sulfur atoms of the thienyl rings.[8]
| Parameter | Value | Reference(s) |
| Coordination Geometry | Nearly Linear | [8] |
| P—Au Bond Length | ~2.23 Å | [8] |
| Au—Cl Bond Length | ~2.29 Å | [8] |
| P—Au—Cl Bond Angle | ~179.4° | [8] |
| C—P—C Bond Angles | 105.3 - 106.9° | [8] |
| Au—P—C Bond Angles | 111.9 - 113.6° | [8] |
Note: Data is for a related diphenyl(thiophen-2-yl)phosphine gold(I) chloride complex, which serves as a close structural model.[8]
Field Applications: Catalysis and Materials Science
The unique properties of TThP translate directly into enhanced performance in various applications, most notably in homogeneous catalysis.
Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling
TThP has proven to be a highly effective ligand for palladium-catalyzed cross-coupling reactions.[5] Its strong electron-donating ability facilitates the oxidative addition step—often the rate-limiting step of the catalytic cycle—while its moderate steric bulk promotes the final reductive elimination step.
A compelling example is the synthesis of poly(3-hexylthiophene) (P3HT) via Suzuki polycondensation. The zero-valent palladium complex with three TThP ligands, Pd(PTh₃)₃, serves as a superior catalyst precursor compared to the widely used Pd(PPh₃)₄.[5] This enhanced performance leads to the formation of a higher molecular weight polymer with excellent regularity and in higher yield.[5]
Catalyst Performance in Suzuki Polycondensation of a Thiophene Monomer
| Catalyst Precursor | Polymer Molecular Weight (Mw) | Regularity | Yield | Reference(s) |
| Pd(PTh₃)₃ | 26,000 Da | >97% | 72% | [5] |
| Pd(PPh₃)₄ | Lower (comparative data) | Lower | Lower | [5] |
Materials Science
Beyond catalysis, the inherent properties of the thienyl groups make TThP a valuable component in materials science.[1] The sulfur-containing heterocycles are fundamental building blocks for conductive polymers and organic semiconductors. Incorporating TThP into metal complexes or polymer structures can enhance charge transport properties and facilitate the construction of novel materials for optoelectronic applications.[1]
Concluding Remarks and Future Outlook
This compound is more than just an alternative to traditional triarylphosphines; it is a specialized tool that offers distinct electronic advantages. Its strong σ-donor character, derived from its electron-rich thienyl substituents, makes it an excellent choice for catalytic reactions that benefit from an electron-rich metal center, such as palladium-catalyzed cross-couplings. While its coordination chemistry is still being explored, the demonstrated success in synthesizing high-performance polymers and its potential in materials science underscore its importance. Future research will undoubtedly uncover new applications for TThP-metal complexes, further solidifying the role of heteroaromatic phosphines in modern chemistry.
References
- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 2. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. ims.ac.jp [ims.ac.jp]
- 6. Sílice [silice.csic.es]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic and Steric Effects of Thienyl Groups in Phosphine Ligands
Introduction
Phosphine ligands are cornerstones in the field of organometallic chemistry and homogeneous catalysis, offering a remarkable ability to tune the properties of metal centers through the modification of their steric and electronic characteristics.[1][2] The electronic nature of the substituents on the phosphorus atom significantly modulates the σ-donating and π-accepting properties of the ligand.[3] This fine-tuning is critical for optimizing catalytic activity and selectivity in a vast array of chemical transformations, including cross-coupling reactions, hydroformylation, and hydrogenation.[1][4]
Among the diverse architectures of phosphine ligands, those incorporating heterocyclic moieties have garnered considerable attention.[5] Thienyl groups, derived from thiophene, present a unique combination of electronic and steric attributes that make them compelling substituents for phosphine ligands. The presence of the sulfur heteroatom and the π-system within the thienyl ring allows for nuanced electronic interactions, including potential π-backbonding with metal centers.[3] This guide provides a comprehensive exploration of the electronic and steric effects of thienyl groups in phosphine ligands, offering insights for researchers, scientists, and drug development professionals engaged in catalyst design and application.
Synthesis of Thienyl Phosphine Ligands
The synthesis of thienyl phosphine ligands typically involves the reaction of a thienyl organometallic reagent with a phosphorus halide. The two primary methods employed are nucleophilic substitution via Grignard reagents and the use of organolithium reagents.
General Synthetic Considerations:
-
Anhydrous Conditions: All reagents and solvents must be rigorously dried, as both Grignard and organolithium reagents are highly reactive towards moisture.[3]
-
Inert Atmosphere: To prevent the oxidation of the phosphine product and the decomposition of the organometallic reagents, reactions are conducted under an inert atmosphere, such as nitrogen or argon.[3]
-
Purity of Reagents: The purity of the starting materials, especially the thiophene derivative and the phosphorus halide, is crucial for achieving a high yield of the desired product.[3]
Synthesis via Grignard Reagents
A common and effective method for synthesizing tris(2-thienyl)phosphine (PTh₃) involves the use of a Grignard reagent.[3]
Experimental Protocol: Synthesis of this compound via Grignard Reagent
-
Preparation of the Grignard Reagent: 2-Thienylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride (PCl₃) in an appropriate anhydrous solvent at a controlled temperature. The slow addition is critical for maximizing the yield of the desired trisubstituted phosphine.[6]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography.
Synthesis via Organolithium Reagents
An alternative route involves the use of organolithium reagents, which can be particularly useful for creating more complex or functionalized thienyl phosphines.[7] For instance, the synthesis of ferrocene-based phosphine ligands bearing thienyl pendants has been successfully achieved using n-butyllithium for lithiation followed by quenching with a chlorophosphine.[7]
Caption: General synthetic routes to thienyl phosphine ligands.
Quantifying Electronic and Steric Effects
To rationally design and select phosphine ligands for specific catalytic applications, it is essential to quantify their electronic and steric properties. The two most widely recognized parameters for this purpose are the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).
Electronic Effects: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) provides a quantitative measure of the electron-donating or withdrawing strength of a phosphine ligand.[8] It is determined experimentally by measuring the A₁ carbonyl stretching frequency (ν(CO)) in the infrared (IR) spectrum of a Ni(CO)₃L complex, where L is the phosphine ligand of interest.[9][10] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.[9][10]
Experimental Protocol: Determination of the Tolman Electronic Parameter (TEP)
-
Synthesis of the Ni(CO)₃L Complex: The nickel tetracarbonyl (Ni(CO)₄) precursor is reacted with the phosphine ligand (L) to form the corresponding Ni(CO)₃L complex. Due to the high toxicity of Ni(CO)₄, alternative precursors and methods have been developed.[11]
-
Infrared Spectroscopy: The IR spectrum of the purified Ni(CO)₃L complex is recorded in a suitable solvent (e.g., dichloromethane).
-
Identification of the A₁ ν(CO) Band: The A₁ symmetric C-O stretching frequency is identified in the spectrum.
-
Calculation of TEP: The TEP is the value of this A₁ ν(CO) stretching frequency in cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the TEP, offering a valuable alternative to experimental determination.[9] The molecular electrostatic potential (Vmin) at the lone pair region of the phosphorus atom has also been shown to correlate well with the TEP.[12]
Steric Effects: The Tolman Cone Angle (θ)
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand.[13] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[13] Larger cone angles indicate greater steric hindrance around the metal center, which can significantly influence the coordination number, geometry, and reactivity of the metal complex.[1][13]
Methodology for Determining the Tolman Cone Angle
-
Molecular Modeling: Historically, cone angles were determined from physical space-filling models.[13]
-
Computational Chemistry: Modern approaches utilize computational methods to calculate the cone angle from the optimized geometry of the ligand coordinated to a metal center.[14][15] This can be done for various coordination environments to understand the ligand's steric behavior under different conditions.[14]
-
X-ray Crystallography: For solid-state structures, the cone angle can be calculated from the atomic coordinates obtained from single-crystal X-ray diffraction data.[16][17]
It is important to note that other steric parameters, such as the percent buried volume (%Vbur), have also been developed to provide a more nuanced description of a ligand's steric profile.[18]
Caption: Key parameters for quantifying phosphine ligand properties.
Comparative Analysis of Thienyl Phosphine Ligands
The electronic and steric properties of thienyl phosphine ligands can be modulated by the number and position of the thienyl groups, as well as by the presence of other substituents on the phosphorus atom.
Electronic Properties
Studies comparing tri(2-thienyl)phosphine with its phenyl and furyl analogues have provided valuable insights into its electronic nature. While some research on gold(I) chloride complexes suggests similar electronic effects between phenyl and 2-thienyl substituents, other studies indicate that the 2-thienyl group is more electron-withdrawing than the phenyl group.[3] In contrast, the 2-furyl group in tri(2-furyl)phosphine is considered to be the most electron-withdrawing among these tri(hetero)arylphosphines, making it a weaker σ-donor and a better π-acceptor.[3]
| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2061.7 | 170 |
| PPh₃ | 2068.9 | 145 |
| P(2-thienyl)₃ | Typically slightly higher than PPh₃ | Similar to or slightly larger than PPh₃ |
| P(OPh)₃ | 2085.3 | 128 |
Note: Precise, directly comparable experimental values for P(2-thienyl)₃ can vary depending on the experimental conditions and reporting source. The trend indicates it is slightly more electron-withdrawing than PPh₃.
Steric Profile
The steric bulk of thienyl phosphines is comparable to that of their phenyl analogues. The cone angle of triphenylphosphine is 145°.[8] While a definitive, universally accepted value for this compound is not as frequently cited, it is expected to be in a similar range, with some studies suggesting it may be slightly larger due to the geometry of the five-membered ring. The positioning of the thienyl group (e.g., 2-thienyl vs. 3-thienyl) can also influence the steric environment around the metal center.[7]
Applications in Homogeneous Catalysis
The unique electronic and steric properties of thienyl phosphine ligands make them valuable in a variety of catalytic applications. Their ability to stabilize metal centers and influence reaction pathways has been demonstrated in several important transformations.
Cross-Coupling Reactions
Thienyl phosphine ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][19] For instance, a palladium complex bearing a P,N-chelate ligand with a thienyl pendant has shown superior catalytic performance in the Suzuki-Miyaura cross-coupling of aroyl chlorides with arylboronic acids compared to the benchmark [PdCl₂(dppf)] catalyst.[7] This highlights the potential for designing highly active and selective catalysts by incorporating thienyl moieties into the ligand framework.
Other Catalytic Transformations
The electronic properties of this compound also make it a candidate for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.[3] Furthermore, the reactivity of thienyl phosphine complexes, including the activation of C-H, C-P, and C-S bonds, opens up possibilities for novel chemical transformations.[3]
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02216A [pubs.rsc.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 14. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. repository.run.edu.ng [repository.run.edu.ng]
- 17. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Discovery and Synthesis of Tris(2-thienyl)phosphine: A Technical Guide
Introduction: The Dawn of Heterocyclic Phosphine Ligands
In the landscape of coordination chemistry and catalysis, organophosphorus compounds, particularly tertiary phosphines (PR₃), hold a position of paramount importance. Their utility stems from the nuanced electronic and steric properties governed by the substituents (R) on the phosphorus atom. These ligands engage with metal centers through a synergistic mechanism of σ-donation from the phosphorus lone pair to the metal and π-acceptance from metal d-orbitals into the P-C σ* antibonding orbitals. This dual electronic role allows for the fine-tuning of the reactivity and selectivity of transition metal catalysts.
Within the vast family of phosphine ligands, heterocyclic phosphines, where one or more of the R groups is a heterocyclic ring, offer an additional layer of electronic diversity. The incorporation of heteroatoms like sulfur or oxygen into the ligand framework imparts unique electronic characteristics. Tris(2-thienyl)phosphine, with its three thiophene rings directly bonded to the phosphorus atom, stands as a significant member of this class. Its discovery in the late 1950s marked a notable expansion in the toolkit of chemists, providing a ligand with distinct electronic properties compared to its ubiquitous triaryl counterparts like triphenylphosphine. This guide provides an in-depth review of the discovery, synthesis, characterization, and foundational applications of this compound, offering insights for researchers and professionals in drug development and materials science.
The Seminal Synthesis: The Work of Issleib and Brack
The first documented synthesis of this compound was reported in 1957 by Kurt Issleib and Arnd Brack in the journal Zeitschrift für anorganische und allgemeine Chemie.[1] Their pioneering work established a foundational method for the preparation of this novel heterocyclic phosphine, opening the door for its exploration in coordination chemistry. The synthesis was achieved through the reaction of a Grignard reagent derived from 2-bromothiophene with phosphorus trichloride. This approach, a staple in the synthesis of triarylphosphines, proved effective for the incorporation of the thienyl moiety.
Synthetic Methodologies: A Detailed Examination
The synthesis of this compound predominantly relies on the formation of a carbon-phosphorus bond using organometallic reagents. The two most common and effective methods are the Grignard and organolithium routes.
The Grignard Reagent Approach
The most frequently employed synthesis of this compound utilizes a Grignard reagent.[2] This method involves two key steps: the formation of the Grignard reagent and the subsequent reaction with a phosphorus halide.
Experimental Protocol: Grignard Synthesis of this compound
-
Step 1: Preparation of 2-Thienylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.[2] A solution of 2-bromothiophene in the same anhydrous solvent is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and is maintained at reflux until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-thienylmagnesium bromide.
-
Step 2: Reaction with Phosphorus Trichloride. The solution of 2-thienylmagnesium bromide is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to ensure the complete reaction.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. This compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like ethanol or methanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure a high yield of the desired product.[2]
-
Inert Atmosphere: Both the Grignard reagent and the final phosphine product are susceptible to oxidation by atmospheric oxygen.[2] Conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent the formation of the corresponding phosphine oxide and other byproducts.
-
Controlled Addition: The reaction between the Grignard reagent and phosphorus trichloride is highly exothermic. Slow, controlled addition of the PCl₃ solution, often at reduced temperatures, is necessary to prevent runaway reactions and the formation of undesired side products.
The Organolithium Reagent Approach
An alternative and often more reactive method for the synthesis of this compound involves the use of 2-thienyllithium.[2] This organolithium reagent can be generated through two primary pathways: direct lithiation of thiophene or via lithium-halogen exchange.
-
Direct Lithiation: Thiophene can be deprotonated at the 2-position by a strong base like n-butyllithium in an anhydrous solvent such as diethyl ether or THF at low temperatures.
-
Lithium-Halogen Exchange: 2-Bromothiophene or 2-iodothiophene can be readily converted to 2-thienyllithium by treatment with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures.[2]
Once the 2-thienyllithium is formed, it is reacted with phosphorus trichloride in a similar manner to the Grignard reagent to yield this compound.
Caption: Synthetic routes to this compound.
Structural and Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. The key techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR spectrum of this compound provides a definitive diagnostic signal. The chemical shift is sensitive to the electronic environment of the phosphorus atom. In CDCl₃, the ³¹P{¹H} NMR spectrum exhibits a singlet at approximately -45.6 ppm.
-
¹H NMR: The ¹H NMR spectrum reveals the signals corresponding to the protons on the thienyl rings. The spectrum typically shows multiplets in the aromatic region, usually between 7.0 and 7.8 ppm.
-
¹³C NMR: The ¹³C{¹H} NMR spectrum provides information about the carbon framework of the thienyl rings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the C-H and C-S stretching and bending vibrations of the thiophene rings.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound. The molecular ion peak (M⁺) is observed at m/z = 280.4 g/mol .[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉PS₃ | [3] |
| Molecular Weight | 280.4 g/mol | [2][3] |
| CAS Number | 24171-89-9 | [2] |
| Appearance | White to light yellow solid | [4] |
| ³¹P NMR (CDCl₃) | ~ -45.6 ppm | |
| ¹H NMR (CDCl₃) | Multiplets at ~7.0-7.8 ppm | [1] |
Electronic and Steric Properties: A Comparative Analysis
The utility of a phosphine ligand in catalysis is largely dictated by its electronic and steric properties. Two key parameters, the Tolman electronic parameter (TEP) and the ligand cone angle, are used to quantify these properties.
-
Tolman Electronic Parameter (TEP): The TEP is a measure of the ligand's electron-donating ability and is determined from the C-O stretching frequency of a Ni(CO)₃L complex.[5][6] A lower TEP value indicates a more electron-donating ligand.
-
Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of the ligand.[7] It is the solid angle formed at the metal center that is occupied by the ligand.
This compound is considered a moderately electron-donating ligand, with electronic properties intermediate between the more electron-rich triphenylphosphine and the more electron-withdrawing tris(2-furyl)phosphine. Its steric bulk is comparable to that of triphenylphosphine.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | Reference |
| This compound | 2065.7 | ~145 | [2] |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 | [2] |
| Tris(2-furyl)phosphine (TFP) | 2071.3 | 133 | [2] |
| Tri(tert-butyl)phosphine (P(tBu)₃) | 2056.1 | 182 |
Early Applications in Coordination Chemistry and Catalysis
Following its discovery, this compound was investigated as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals was quickly recognized.[2] The phosphorus atom acts as the primary coordination site, and the electronic properties of the thienyl rings influence the reactivity of the resulting metal complexes.
Early studies focused on its coordination to transition metals like nickel, palladium, and platinum, which are common in catalytic applications. It was found to be an effective ligand in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] The thienyl groups in the ligand can also participate in interesting chemical transformations, including C-H, C-P, and C-S bond activation when coordinated to certain metal centers, opening avenues for novel catalytic cycles.[2]
Conclusion: A Versatile Ligand with a Rich History
The discovery of this compound by Issleib and Brack in 1957 was a significant milestone in the development of heterocyclic phosphine ligands. The synthetic methodologies established then, primarily the Grignard approach, remain the cornerstone of its preparation today. Its unique electronic and steric properties, intermediate between those of other common phosphines, have carved a niche for it in the fields of coordination chemistry and homogeneous catalysis. From its early use in fundamental coordination chemistry studies to its current applications in materials science and the synthesis of complex organic molecules, this compound continues to be a valuable and versatile tool for the modern chemist. This guide has provided a comprehensive overview of its discovery, synthesis, and fundamental properties, underscoring its enduring importance in the scientific community.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 5. s3.smu.edu [s3.smu.edu]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Tris(2-thienyl)phosphine in Common Organic Solvents
Introduction: The Significance of Tris(2-thienyl)phosphine in Modern Chemistry
This compound (P(C₄H₃S)₃) is an organophosphorus compound that has garnered significant attention in the fields of catalysis and materials science. Its unique molecular architecture, featuring a central phosphorus atom bonded to three electron-rich thiophene rings, imparts a distinct combination of steric and electronic properties.[1] These characteristics make it a highly effective ligand in various transition-metal-catalyzed reactions, including cross-coupling reactions, and a valuable building block for the synthesis of organic electronic materials such as conductive polymers.[2]
The solubility of a ligand is a critical parameter that dictates its utility in various applications. It influences the choice of solvent for a chemical reaction, affects the kinetics of catalytic processes, and is a key determinant in the purification and formulation of final products. A thorough understanding of the solubility profile of this compound is therefore essential for researchers, scientists, and drug development professionals seeking to leverage its unique properties. This guide provides a comprehensive overview of the known solubility characteristics of this compound and presents a detailed protocol for the quantitative determination of its solubility in common organic solvents.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like." The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉PS₃ | [3] |
| Molecular Weight | 280.37 g/mol | [2] |
| Appearance | White or colorless to orange to green powder or lump; clear liquid | |
| Physical State | Solid below 28-30 °C, liquid above 30 °C | [4] |
| Melting Point | 29-30 °C | [2][5] |
| Boiling Point | 205 °C at 2 mmHg | [4] |
| Water Solubility | Insoluble | [2][5][6] |
| Air Sensitivity | Air sensitive | [5][6] |
The presence of the three thienyl rings contributes to the molecule's overall nonpolar character, although the lone pair of electrons on the phosphorus atom can participate in interactions with polar solvents. The thiophene rings themselves have some aromatic character and can engage in π-π stacking interactions. The molecule lacks hydrogen bond donors, which is a significant factor in its insolubility in water.[6]
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ether | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [7] |
| Acetone | Soluble | [7] |
| Water | Insoluble | [2][5][6] |
This qualitative information is a useful starting point, but for many applications, particularly in process development and optimization, quantitative solubility data is indispensable. The following section provides a detailed experimental protocol for the determination of this critical data.
Experimental Protocol for the Quantitative Determination of Solubility
Given the absence of comprehensive quantitative solubility data in the public domain, this section provides a robust, step-by-step methodology for its determination. The gravimetric method is detailed here due to its reliability and accessibility. This protocol is specifically designed to account for the air-sensitive nature of this compound.
Principle of the Gravimetric Method
The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (ensure purity)
-
Selected organic solvents (anhydrous, HPLC grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Schlenk flasks or similar inert atmosphere glassware
-
Syringes and needles
-
Inert gas (Nitrogen or Argon)
-
Glass vials or evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution (under inert atmosphere): a. In a glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of the desired organic solvent in a Schlenk flask. The presence of undissolved solid is crucial to ensure saturation. b. Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.
-
Sample Withdrawal (under inert atmosphere): a. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely. b. Using a syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter), carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant. This step must be performed under a positive pressure of inert gas to prevent air exposure.
-
Gravimetric Analysis: a. Tare a clean, dry glass vial or evaporating dish on an analytical balance. b. Dispense the collected supernatant into the tared container. c. Reweigh the container with the solution to determine the mass of the solution withdrawn. d. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. e. Once the solvent is fully evaporated, place the container in a vacuum desiccator to remove any residual solvent. f. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation of Solubility: a. Mass of solute (m_solute): Final mass of the container with solute - mass of the empty container. b. Mass of solvent (m_solvent): Mass of the container with solution - final mass of the container with solute. c. Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100. d. To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required. Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) * (density of solvent in g/mL).
Expected Solubility Trends and Implications
Based on the physicochemical properties of this compound, the following solubility trends are anticipated:
-
High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: Due to its largely nonpolar nature, high solubility is expected in solvents such as toluene, benzene, diethyl ether, tetrahydrofuran (THF), and dichloromethane. These solvents can effectively solvate the thienyl rings and the overall molecule through van der Waals forces.
-
Lower Solubility in Polar Protic Solvents: Solubility is expected to be lower in polar protic solvents like ethanol and methanol. While the phosphorus atom's lone pair can act as a hydrogen bond acceptor, the bulky and nonpolar thienyl groups will hinder effective solvation by these solvents.
-
Insolubility in Water: The lack of significant hydrogen bonding capability and the hydrophobic nature of the molecule are consistent with its observed insolubility in water.
Understanding these solubility characteristics is crucial for practical applications. For instance, in palladium-catalyzed cross-coupling reactions, solvents like toluene and THF are commonly used, which aligns with the expected high solubility of this compound in these media. For purification by recrystallization, a solvent system would be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Safety and Handling Precautions
This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6] It is also classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While qualitative data suggests that this compound is soluble in a range of common organic solvents, a lack of quantitative data in the existing literature necessitates experimental determination for many research and development applications. This guide has provided a comprehensive overview of the factors influencing the solubility of this important organophosphorus compound and has detailed a robust experimental protocol for its quantitative measurement. By following the outlined procedures, researchers can generate the critical solubility data required to effectively utilize this compound in their work, leading to advancements in catalysis, materials science, and drug discovery.
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tri(thiophen-2-yl)phosphine | 24171-89-9 [sigmaaldrich.com]
- 5. 24171-89-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. znaturforsch.com [znaturforsch.com]
Unraveling the Electronic Landscape of Tris(2-thienyl)phosphine: A Theoretical Guide for Researchers
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Tris(2-thienyl)phosphine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enigmatic Appeal of this compound
This compound (TThP) is an organophosphorus compound that has garnered significant interest within the scientific community. Characterized by a central phosphorus atom bonded to three 2-thienyl rings, TThP stands out as a versatile ligand in coordination chemistry and a crucial component in the development of advanced materials.[1][2] Its unique electronic and steric properties, largely dictated by the thienyl substituents, make it a compelling subject for theoretical investigation. This guide provides an in-depth exploration of the theoretical studies on the electronic structure of TThP, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The thienyl groups in TThP are known to be electron-withdrawing, which significantly influences the electron density at the phosphorus atom. This characteristic is a key determinant of its coordination chemistry and its performance in catalytic cycles.[1] Moreover, the π-system of the thienyl rings introduces the potential for π-backbonding interactions with metal centers, a feature that can be finely tuned to optimize catalytic activity.[1] This guide will delve into the computational methodologies used to probe these properties, present key theoretical findings, and offer a practical, step-by-step protocol for conducting theoretical studies on this intriguing molecule.
Pillar 1: Deciphering the Electronic Architecture - Key Theoretical Concepts
The electronic structure of a molecule like this compound is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Theoretical chemistry provides a powerful lens through which we can visualize and quantify these properties, offering predictions of reactivity, stability, and spectroscopic behavior. At the heart of these investigations lies a set of key concepts that form the language of computational electronic structure theory.
The Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in a molecule's chemical reactivity. The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons.[3] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3] A larger gap generally implies greater stability.
For phosphine ligands, the HOMO is often associated with the lone pair of electrons on the phosphorus atom and is a proxy for the ligand's σ-donating ability.[1] The electron-withdrawing nature of the thienyl rings in TThP is expected to lower the energy of its HOMO compared to trialkylphosphines, rendering it a weaker σ-donor.[1] Conversely, the LUMO's character can provide insights into the ligand's π-accepting capabilities through backbonding with a metal center.[1]
Electron Density, Charge Distribution, and Electrostatic Potential
Understanding how electron density is distributed across a molecule is crucial for predicting its interactions with other chemical species. Theoretical methods like Density Functional Theory (DFT) can generate detailed electron density maps, revealing regions of high and low electron concentration. This information is invaluable for identifying potential sites for nucleophilic or electrophilic attack.
Closely related to electron density is the concept of atomic charges. While not physical observables, calculated atomic charges (e.g., from Mulliken or Natural Population Analysis) provide a useful, albeit simplified, picture of the charge distribution within a molecule. The Molecular Electrostatic Potential (MEP) offers a more sophisticated visualization, mapping the electrostatic potential onto the molecule's electron density surface. This allows for the intuitive identification of electron-rich (negative potential) and electron-poor (positive potential) regions.
The Language of Bonding: σ-Donation and π-Acceptance
Phosphines are archetypal ligands in coordination chemistry, primarily acting as σ-donors by donating their lone pair of electrons to a metal center.[1] However, they can also exhibit π-acceptor (or π-acid) character by accepting electron density from the metal's d-orbitals into their own empty orbitals. While traditionally thought to involve phosphorus d-orbitals, it is now understood that this π-backdonation primarily occurs into the σ* antibonding orbitals of the phosphorus-substituent bonds.[1]
The electronic nature of the substituents on the phosphorus atom plays a pivotal role in modulating these σ-donor and π-acceptor properties. The electron-withdrawing thienyl groups in TThP are expected to enhance its π-acceptor capabilities compared to more electron-rich phosphines.
Pillar 2: The Computational Chemist's Toolkit - Methodologies for Studying TThP
The theoretical investigation of this compound's electronic structure relies on a suite of powerful computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a favorable balance of accuracy and computational cost.
Density Functional Theory (DFT): The Method of Choice
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. This approach has proven to be highly effective for studying a wide range of molecular properties, including geometries, reaction energies, and electronic characteristics. For systems like TThP, DFT calculations are instrumental in elucidating the electronic landscape of the molecule.[1]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: A variety of functionals are available, each with its own strengths and weaknesses. For phosphine ligands and their metal complexes, hybrid functionals such as B3LYP and PBE0 have been shown to provide reliable results.[4] For analogous systems like tris(2-pyridyl)phosphine, the B3PW91 functional has also been employed.[5]
-
Basis Sets: The basis set is a set of mathematical functions used to represent the electronic wavefunctions. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are commonly used for organic and organophosphorus compounds. For heavier elements, such as transition metals in TThP complexes, effective core potentials (ECPs) like the LANL2DZ are often used to reduce computational cost.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique that provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into a set of localized "natural" orbitals, NBO analysis can quantify donor-acceptor interactions, such as the delocalization of the phosphorus lone pair into the antibonding orbitals of the thienyl rings.[1] This provides a quantitative measure of hyperconjugative and steric effects.
Pillar 3: A Practical Guide - Performing a Theoretical Study of TThP
This section provides a detailed, step-by-step methodology for conducting a theoretical study on the electronic structure of this compound using a typical quantum chemistry software package like Gaussian.
Step 1: Building the Initial Molecular Structure
The first step is to create a 3D model of the TThP molecule. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.
Step 2: Geometry Optimization
The initial structure must be optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
Workflow for Geometry Optimization:
Caption: Workflow for the geometry optimization of this compound.
Example Gaussian Input for Geometry Optimization:
Step 3: Calculation of Electronic Properties
Once the geometry is optimized, a single-point energy calculation can be performed using a larger basis set for more accurate electronic properties. This calculation will provide the molecular orbitals (including HOMO and LUMO), atomic charges, and other electronic descriptors.
Workflow for Electronic Property Calculation:
Caption: Workflow for calculating the electronic properties of this compound.
Step 4: Visualization and Interpretation
The final and most critical step is to visualize and interpret the computational results. Molecular orbital plots, electron density surfaces, and MEPs can be generated using software like GaussView or VMD. These visualizations provide a qualitative understanding of the electronic structure and reactivity of TThP.
Quantitative Insights: What the Theory Predicts
While a comprehensive theoretical study on the free TThP ligand is not extensively documented in publicly available literature, we can infer its properties based on studies of its metal complexes and analogous systems.
Table 1: Comparison of Theoretical and Experimental Structural Parameters of this compound
| Parameter | Theoretical (Optimized Free Ligand - Predicted) | Experimental (in [AuCl(TThP)])[6] |
| P-C Bond Length (Å) | ~1.82 - 1.84 | 1.796(4) - 1.815(4) |
| C-P-C Bond Angle (°) | ~100 - 103 | 104.3(2) - 108.5(2) |
Note: Theoretical values are estimations based on typical P-C bond lengths and angles in similar phosphines. The experimental values are for the ligand coordinated to a gold(I) chloride fragment, which can influence the geometry.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
| HOMO Energy | Lower than trialkylphosphines, indicating weaker σ-donation[1] |
| LUMO Energy | Relatively low, allowing for π-acceptor interactions[1] |
| HOMO-LUMO Gap | Expected to be moderate, reflecting its stability |
| Phosphorus Atomic Charge | Positive, due to the electron-withdrawing nature of the thienyl groups |
Applications and Future Directions
The theoretical understanding of TThP's electronic structure has significant implications for its practical applications.
-
In Catalysis: The balance of σ-donor and π-acceptor properties makes TThP an effective ligand in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Theoretical studies can aid in the rational design of more efficient catalysts by fine-tuning the electronic properties of the phosphine ligand.
-
In Materials Science: The electronic properties of TThP are valuable for the development of organic semiconductors and other electronic devices.[1] Computational modeling can be used to predict the electronic band structures and charge transport properties of TThP-containing materials.
-
In Drug Development: While less explored, the ability of phosphines to coordinate to metal ions opens up possibilities for their use in medicinal chemistry, for example, in the design of metal-based therapeutics. Theoretical studies can help in understanding the binding of TThP-metal complexes to biological targets.
Conclusion
Theoretical studies provide an indispensable framework for understanding the intricate electronic structure of this compound. By employing computational methods like Density Functional Theory, researchers can gain deep insights into the molecule's bonding, reactivity, and potential applications. This guide has offered a comprehensive overview of the key theoretical concepts, computational methodologies, and a practical workflow for investigating TThP. As computational resources continue to grow in power and accessibility, the synergy between theoretical and experimental chemistry will undoubtedly lead to new discoveries and innovations in the fields where this remarkable molecule plays a crucial role.
References
A Guide to Understanding the σ-Donor and π-Acceptor Properties of Phosphine Ligands
Abstract
Phosphine ligands (PR₃) are fundamental players in the field of organometallic chemistry and catalysis. Their profound influence on the stability, reactivity, and selectivity of metal complexes stems from their tunable electronic properties—specifically, their dual role as σ-donors and π-acceptors.[1][2] This guide provides an in-depth technical exploration of these electronic characteristics, detailing the underlying orbital interactions, the established methods for their quantification, and the direct consequences for catalytic processes. We will delve into both experimental and computational methodologies, offering researchers and drug development professionals a robust framework for rational ligand selection and catalyst design.
The Foundational Bonding Principle: The Dewar-Chatt-Duncanson Model
The electronic interaction between a phosphine ligand and a transition metal is best described by the Dewar-Chatt-Duncanson model.[3][4] This model delineates two primary bonding components that occur simultaneously:
-
σ-Donation: The phosphine ligand possesses a lone pair of electrons in a phosphorus-centered sp³-hybridized orbital. This lone pair is donated to a vacant d-orbital on the metal center, forming a strong sigma (σ) bond.[5] The strength of this donation is a primary determinant of the ligand's "basicity" or electron-donating power. Ligands with electron-rich substituents, such as alkyl groups, are strong σ-donors.[1]
-
π-Acceptance (Back-donation): Concurrently, filled d-orbitals on the metal center can donate electron density back to the ligand. For phosphine ligands, the acceptor orbitals are the empty σ* (antibonding) orbitals of the phosphorus-substituent (P-R) bonds.[6] This interaction is a form of π-back-donation. The extent of this acceptance depends on the energy of the P-R σ* orbitals. When substituents (R) are electronegative (e.g., -F, -OAr), the σ* orbitals are lower in energy, making the ligand a better π-acceptor.[6]
This synergistic bonding mechanism allows phosphine ligands to modulate the electron density at the metal center with great precision, which is critical for controlling catalytic cycles.[7]
Caption: The Dewar-Chatt-Duncanson model for phosphine-metal bonding.
Quantifying Electronic Effects: Key Parameters and Methodologies
To move from a qualitative understanding to quantitative prediction, several parameters have been developed. These tools are indispensable for comparing ligands and correlating their electronic structure with catalytic performance.
The Tolman Electronic Parameter (TEP)
The most widely recognized metric for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).[8][9]
-
Causality Behind the Method: The TEP is derived from the infrared (IR) stretching frequency of the carbon-monoxide (CO) ligands in nickel-carbonyl complexes of the type [Ni(CO)₃(PR₃)].[10] The CO ligand acts as a "reporter." Strong σ-donating phosphines increase the electron density on the nickel center. This excess electron density is then delocalized via π-back-donation into the π* antibonding orbitals of the CO ligands.[10][11] Populating these CO π* orbitals weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum.[12][13]
-
Interpretation:
-
Strongly Donating Ligands (e.g., P(t-Bu)₃): Cause significant back-donation to CO, leading to a low TEP value (low ν(CO) in cm⁻¹).
-
Strongly Withdrawing (π-accepting) Ligands (e.g., PF₃): Donate less electron density, resulting in less back-donation to CO and a high TEP value (high ν(CO) in cm⁻¹).[12]
-
Experimental Protocol: Determination of the Tolman Electronic Parameter (TEP)
This protocol describes the synthesis of an [Ni(CO)₃(PR₃)] complex and its analysis by IR spectroscopy. CAUTION: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel. Alternative, less hazardous rhodium-based systems can also be used and show good correlation.[14]
Methodology:
-
Apparatus Setup: Standard Schlenk line or glovebox for inert atmosphere manipulations. An IR spectrometer with a gas-tight liquid cell (e.g., CaF₂ or NaCl plates).
-
Synthesis of [Ni(CO)₃(PR₃)] Complex:
-
In an inert atmosphere, dissolve one equivalent of the phosphine ligand (PR₃) in a minimal amount of a suitable solvent (e.g., pentane or THF).
-
Carefully add one equivalent of a solution of [Ni(CO)₄] to the phosphine solution at room temperature.
-
The reaction is typically rapid, indicated by the evolution of one equivalent of CO gas.
-
The resulting [Ni(CO)₃(PR₃)] complex is used directly in solution for IR analysis.
-
-
IR Data Acquisition:
-
Transfer the solution of the complex to the IR cell under an inert atmosphere.
-
Record the IR spectrum in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
-
Data Analysis:
-
Identify the frequency of the symmetric A₁ carbonyl stretching band.[9] This value, in wavenumbers (cm⁻¹), is the Tolman Electronic Parameter for the ligand L.
-
Caption: Workflow for the experimental determination of the TEP.
Spectroscopic and Physicochemical Methods
Beyond TEP, other techniques provide valuable, complementary insights into ligand electronics.
-
³¹P NMR Spectroscopy: The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment of the phosphorus nucleus.[15] Coordination to a metal center typically causes a significant change in the chemical shift. While direct correlation between δ and σ-donor/π-acceptor ability can be complex, it is an invaluable tool for characterizing ligand purity, monitoring coordination, and studying ligand exchange.[16][17] Oxidized phosphines (phosphine oxides) show distinct, downfield-shifted signals, making ³¹P NMR essential for quality control.[15]
-
Ligand pKa: The pKa of the conjugate acid of a phosphine, [HPR₃]⁺, provides a direct measure of the ligand's Brønsted basicity.[18] This value correlates well with the ligand's σ-donor strength. Higher pKa values indicate stronger basicity and better σ-donation.[11] For example, the pKa of [HP(CH₃)₃]⁺ is 8.65, reflecting the strong donor nature of trimethylphosphine.[18]
-
¹J(P-Se) Coupling Constants: The one-bond NMR coupling constant between phosphorus and selenium in a phosphine selenide (R₃P=Se) is another powerful probe. Changes in this coupling constant reflect changes in the s-character of the P-Se bond, which is influenced by the electronic properties of the R groups.[19]
Computational Chemistry Approaches
Modern computational methods provide a powerful in silico alternative for quantifying electronic properties, circumventing the need for potentially hazardous experiments.[20]
-
DFT Calculations: Density Functional Theory (DFT) can be used to calculate the ν(CO) frequencies of virtual [Ni(CO)₃(PR₃)] complexes with high accuracy, providing a computed TEP.[21][22]
-
Molecular Electrostatic Potential (MESP): This method calculates the electrostatic potential on the surface of an isolated phosphine ligand. The value of the potential minimum (V_min) near the phosphorus lone pair is a direct measure of its electron-richness and σ-donor ability.[11] A more negative V_min corresponds to a stronger σ-donor. This parameter has been shown to correlate well with experimental TEP and pKa values.[11]
Data Summary: Comparing Common Phosphine Ligands
The interplay of σ-donation and π-acceptance results in a wide spectrum of electronic behaviors. The following table summarizes the key electronic parameters for a selection of common phosphine ligands, illustrating this diversity.
| Ligand (PR₃) | Substituent Type | σ-Donation | π-Acceptance | Tolman Electronic Parameter (TEP, cm⁻¹) | pKa of [HPR₃]⁺ |
| P(t-Bu)₃ | Trialkyl | Very Strong | Very Weak | 2056.1[12] | 11.4 |
| PCy₃ | Trialkyl | Very Strong | Very Weak | 2056.4 | 9.7 |
| PMe₃ | Trialkyl | Strong | Weak | 2064.1[12] | 8.65[18] |
| PPh₃ | Triaryl | Moderate | Moderate | 2068.9[12] | 2.73 |
| P(OPh)₃ | Triphosphite | Weak | Strong | 2085.3 | ~ -2.0 |
| PF₃ | Halogenated | Very Weak | Very Strong | 2110.8[12] | N/A (hydrolyzes) |
Note: pKa values can vary depending on the solvent and measurement method. The values presented are for comparative purposes.
Impact on Catalysis: A Mechanistic Perspective
The true power of tuning ligand electronics lies in its ability to influence specific steps within a catalytic cycle, thereby controlling the overall reaction outcome.[1][7]
-
Oxidative Addition: This crucial activation step often involves the metal center donating electron density to break a substrate bond. Electron-rich phosphines (strong σ-donors) make the metal center more nucleophilic, which can significantly enhance the rate of oxidative addition.[1][7] For example, in many cross-coupling reactions, bulky, electron-rich alkylphosphines are required to activate stubborn substrates like aryl chlorides.[1]
-
Reductive Elimination: This is the final, product-forming step. It is generally favored by a more electron-deficient metal center. Therefore, ligands that are less donating or even π-accepting can promote reductive elimination.[7]
The optimal ligand for a given transformation strikes a delicate balance. It must be electron-donating enough to facilitate oxidative addition but not so much that it inhibits reductive elimination. This balance is what makes "ligand tuning" a cornerstone of modern catalyst development.[7]
Caption: Influence of ligand electronics on catalytic cycle steps.
Conclusion
The σ-donor and π-acceptor properties of phosphine ligands are not abstract concepts but powerful, tunable handles that allow chemists to exert fine control over the behavior of transition metal catalysts. A thorough understanding of the principles laid out in the Dewar-Chatt-Duncanson model, coupled with the quantitative metrics provided by experimental techniques like IR spectroscopy (TEP) and modern computational tools, provides an essential framework for rational catalyst design. For researchers in drug development and fine chemical synthesis, the ability to select a ligand with the optimal electronic profile is often the deciding factor between a low-yielding process and an efficient, selective, and robust chemical transformation.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 14. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collection - Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects - Organometallics - Figshare [acs.figshare.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Tris(2-thienyl)phosphine as a High-Performance Ligand in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The performance of the palladium catalyst at the heart of this reaction is critically dictated by the choice of phosphine ligand.[1] This guide delves into the specific application of tris(2-thienyl)phosphine (PTh₃) as a highly effective ligand for these transformations. We will explore the unique electronic and steric properties of PTh₃ that contribute to its enhanced catalytic activity, particularly in challenging couplings. Detailed, field-tested protocols are provided to empower researchers in pharmaceutical, materials science, and fine chemical synthesis to leverage this versatile ligand for robust and high-yielding cross-coupling reactions.
The Ligand: Unique Properties of this compound (PTh₃)
The efficacy of a phosphine ligand in the Suzuki-Miyaura catalytic cycle is a delicate balance of its electronic and steric characteristics, which influence every elementary step from oxidative addition to reductive elimination.[1][2] this compound distinguishes itself from more conventional triarylphosphines like triphenylphosphine (PPh₃) through the unique nature of its thienyl substituents.
Electronic Profile: The thienyl rings in PTh₃ are more electron-rich than the phenyl rings of PPh₃. This heightened electron-donating ability increases the electron density on the palladium center.[3] An electron-rich palladium(0) species is more nucleophilic and, consequently, undergoes the initial, often rate-limiting, oxidative addition step with the organohalide more rapidly.[4][5] This property is particularly advantageous for activating less reactive aryl chlorides, which are often preferred starting materials in industrial settings due to lower cost.[6][7]
Steric Profile: Steric bulk is another critical parameter for a successful ligand.[8] Bulky phosphines promote the formation of monoligated, 14-electron L-Pd(0) species, which are highly reactive intermediates in the catalytic cycle.[4] While PTh₃ is not as sterically demanding as ligands like PtBu₃, it possesses a nuanced steric profile. Its cone angle of 133° is smaller than that of PPh₃ (145°), which can be beneficial in reducing steric congestion around the metal center during certain phases of the catalytic cycle.[3] This balance allows for efficient coordination without excessive hindrance, facilitating both oxidative addition and the final C-C bond-forming reductive elimination step.[5]
Table 1: Comparison of Ligand Properties
| Ligand | Formula | Molecular Weight ( g/mol ) | Cone Angle (θ) | Electronic Character |
|---|---|---|---|---|
| This compound (PTh₃) | C₁₂H₉PS₃ | 280.40[9] | 133°[3] | Electron-rich[3] |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 145°[3] | Less electron-rich |
Mechanism of Action in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The use of an electron-rich ligand like PTh₃ enhances the efficiency of key steps, leading to higher turnover numbers and yields.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by PTh₃ ligands, reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. The electron-donating nature of PTh₃ accelerates this step.[5]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The precise mechanism is complex, but it is understood that the base plays a crucial role in forming a more reactive boronate species.[5][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle. The steric and electronic properties of PTh₃ facilitate this final, bond-forming step.[1]
Application & Performance Scope
Palladium complexes incorporating PTh₃ have demonstrated superior catalytic activity compared to traditional PPh₃-based systems, especially in the synthesis and polymerization of thiophene-containing materials.[3][11] This enhanced reactivity is crucial for producing high-molecular-weight conjugated polymers like P3HT, where catalysts based on PTh₃ have achieved high yields (72%) and excellent regioregularity (>97%).[11]
The utility of PTh₃ extends to a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl halides.[12] Its effectiveness at low catalyst loadings makes it an economical and environmentally conscious choice.[12]
Table 2: Representative Suzuki-Miyaura Couplings using PTh₃-based Catalysts
| Aryl Halide | Boronic Acid | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | >95 | [12] |
| 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | >98 | [12] |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(PTh₃)₃ | K₂CO₃ | THF | Reflux | 92 | [11] |
| 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 97 |[12] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be necessary depending on the specific substrates used.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This procedure is suitable for a wide range of aryl bromides and iodides with various arylboronic acids.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (PTh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/Water mixture) (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium acetate, and this compound.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere and with properly degassed solvents.[13] Oxygen can oxidize the Pd(0) catalyst.
-
Base Ineffectiveness: The choice of base is critical. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. The base must be anhydrous if using a non-aqueous solvent system.
-
Temperature: Some challenging couplings, especially with hindered substrates, may require higher temperatures or longer reaction times.
-
-
Side Product Formation (Homocoupling):
-
Homocoupling of the boronic acid can occur, especially at higher temperatures. Consider lowering the reaction temperature or using a slightly lower excess of the boronic acid (e.g., 1.1 equivalents).
-
Ensure a truly oxygen-free environment, as oxygen can promote this side reaction.
-
-
Ligand:Palladium Ratio:
-
A ligand-to-palladium ratio of 2:1 is a standard starting point for generating the active catalyst in situ. For some systems, a slightly higher ratio (e.g., 2.5:1) may be beneficial to counteract any potential ligand degradation.
-
Conclusion
This compound is a powerful and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature accelerates the rate-limiting oxidative addition step, enabling the use of challenging substrates like aryl chlorides. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively implement PTh₃ in their synthetic campaigns, facilitating the efficient construction of complex biaryl structures for a wide range of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. ims.ac.jp [ims.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Tris(2-thienyl)phosphine in Homogeneous Catalysis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of Tris(2-thienyl)phosphine in homogeneous catalysis.
Introduction: Beyond Triphenylphosphine
In the vast landscape of homogeneous catalysis, phosphine ligands are indispensable tools that dictate the efficacy of transition metal catalysts.[1][2] They stabilize the metal center, influence reactivity, and control selectivity through the precise tuning of their steric and electronic properties.[1][3] While triphenylphosphine (PPh₃) has long been a workhorse ligand, the demand for catalysts with enhanced activity and broader substrate scope has driven the exploration of ligands with unique characteristics. This compound (PTh₃) has emerged as a compelling alternative, offering distinct advantages rooted in the electronic nature of its thienyl substituents.[4][5][6]
PTh₃ is an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl rings.[6] The presence of sulfur-containing heterocycles imparts unique electronic properties. Compared to the phenyl rings of PPh₃, the thienyl groups in PTh₃ render it a more electron-withdrawing ligand. This is quantified by the Tolman Electronic Parameter (TEP), which measures the C-O stretching frequency of a Ni(CO)₃L complex. A higher TEP value signifies a more electron-withdrawing phosphine.[4] PTh₃'s TEP of 2070.9 cm⁻¹ positions it as more electron-withdrawing than the widely used triphenylphosphine, a property that can be leveraged to modulate the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.[1][4]
| Ligand | Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) | General Electronic Character |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | Strongly Electron-Donating |
| Triphenylphosphine (PPh₃) | 2068.9 | Moderately Electron-Donating |
| This compound (PTh₃) | 2070.9 | Moderately Electron-Withdrawing |
| Tris(2-furyl)phosphine (PFu₃) | 2074.8 | Strongly Electron-Withdrawing |
| Data sourced from Benchchem[4]. |
These distinct electronic features make PTh₃ a valuable ligand for a range of palladium-, nickel-, and rhodium-catalyzed reactions, offering enhanced stability, activity, and selectivity in critical transformations like cross-coupling and polymerization.[4][7]
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, particularly in the development of pharmaceuticals and conjugated polymers.[8][9] The choice of ligand is paramount, and PTh₃ has demonstrated exceptional performance, especially in the synthesis of thiophene-based materials.
Mechanistic Insight
The efficacy of PTh₃ in Suzuki coupling stems from its ability to effectively facilitate the key steps of the palladium catalytic cycle. The moderately electron-withdrawing nature of the thienyl rings can influence the rates of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination from the Pd(II) intermediate to form the final product. A zero-valent palladium complex with three PTh₃ ligands, Pd(PTh₃)₃, has been shown to be superior to the traditional Pd(PPh₃)₄ in catalyzing the coupling and polymerization of thiophene-based derivatives.[7] This superiority is attributed to the favorable electronic environment PTh₃ creates around the palladium center, promoting high regularity and yield in polymer synthesis.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) using a Pd(PTh₃)₃ Precursor
This protocol is adapted from studies demonstrating the superior performance of a PTh₃-ligated palladium catalyst for the polymerization of thiophene derivatives.[7]
Materials:
-
3-hexyl-5-iodothiophene-2-boronic pinacol ester (Substrate)
-
Tris[tri(2-thienyl)phosphine]palladium(0), [Pd(PTh₃)₃] (Catalyst precursor, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) or other suitable base (2.0 - 3.0 equiv.)
-
Anhydrous, degassed toluene or THF (Solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert gas line (Schlenk line)
-
Syringes and needles
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon, add the catalyst precursor, Pd(PTh₃)₃ (1-2 mol%).
-
Reagent Addition: To the flask, add the 3-hexyl-5-iodothiophene-2-boronic pinacol ester (1.0 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Workup: After the desired molecular weight is achieved (typically 12-24 hours), cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the high-molecular-weight, regioregular P3HT.
Self-Validation: The success of the protocol is validated by the characterization of the resulting polymer. High-molecular-weight (Mw > 20,000) and high regioregularity (>97%) as determined by GPC and ¹H NMR, respectively, confirm the efficiency of the PTh₃-based catalyst system.[7]
Application II: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for forming C-C bonds by coupling an unsaturated halide with an alkene.[10][11] The reaction is catalyzed by palladium complexes, and phosphine ligands are crucial for stabilizing the active catalyst and promoting the catalytic cycle.[10][12]
The Role of PTh₃ in the Heck Reaction
While specific literature detailing PTh₃ in the Heck reaction is less common than for Suzuki coupling, its established effectiveness in Pd-catalyzed cycles makes it a highly relevant ligand. The Heck mechanism involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[10][12] The electronic properties of PTh₃ can be advantageous:
-
Oxidative Addition: The electron-withdrawing nature of PTh₃ may slightly decrease the rate of oxidative addition compared to electron-rich phosphines, but it can enhance the stability of the resulting Pd(II) complex.
-
Reductive Elimination: This step is often favored by more electron-withdrawing ligands, which can help in the efficient regeneration of the Pd(0) catalyst.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Representative Protocol: Heck Coupling of an Aryl Bromide with an Acrylate
This is a generalized protocol where PTh₃ can be screened as a ligand.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (PTh₃) (2-4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under argon, stir the Pd(OAc)₂ and PTh₃ in a small amount of the reaction solvent for 15-20 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the aryl bromide, the base, and the remaining solvent.
-
Alkene Addition: Add the n-butyl acrylate via syringe.
-
Reaction Conditions: Heat the sealed reaction vessel to 100-120 °C and stir until the starting aryl bromide is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the substituted alkene.
Causality and Validation: The success of PTh₃ in this reaction would be determined by comparing the yield and reaction time to standard ligands like PPh₃. A high yield of the trans-alkene product, confirmed by ¹H NMR, would validate the protocol and demonstrate the utility of PTh₃ in promoting the Heck catalytic cycle.
Emerging Applications and Future Outlook
The utility of this compound extends beyond conventional cross-coupling reactions. Its unique electronic structure makes it a candidate for other catalytic transformations.
-
Nickel-Catalyzed Reactions: The design of ligands for nickel catalysis is a rapidly growing field.[13] PTh₃'s electronic profile makes it an intriguing candidate for tuning the oxidative addition and reductive elimination steps in nickel-mediated transformations, which often involve different redox potentials compared to palladium.[4]
-
C-H Bond Activation: PTh₃ itself has been shown to participate in the activation of C-H, C-P, and C-S bonds when coordinated to transition metals.[4] This reactivity opens avenues for using PTh₃ not just as an ancillary ligand but as a reactive component in novel chemical transformations.[14]
-
Gold Catalysis: Electron-rich phosphines are valuable in gold catalysis.[15] While PTh₃ is moderately electron-withdrawing, its complexes with gold(I) have been synthesized and studied, indicating its potential role in gold-catalyzed reactions where ligand properties need to be finely tuned.[4][16]
-
Hydroformylation: Rhodium-catalyzed hydroformylation is a major industrial process.[17] The electronic nature of the phosphine ligand is critical for controlling both activity and regioselectivity (linear vs. branched aldehyde).[18] PTh₃ could offer a unique balance of properties for controlling selectivity in rhodium- or ruthenium-catalyzed hydroformylation systems.[19]
Conclusion
This compound is a versatile and effective ligand in homogeneous catalysis. Its moderately electron-withdrawing character, a direct result of its thienyl substituents, provides a valuable alternative to traditional aryl and alkyl phosphines. It has shown particular promise in palladium-catalyzed Suzuki-Miyaura couplings for the synthesis of thiophene-containing materials, where it outperforms standard catalysts.[7] As researchers continue to push the boundaries of catalytic C-C and C-heteroatom bond formation, the unique properties of PTh₃ position it as a key tool for developing novel, efficient, and selective chemical transformations.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. 膦配体 [sigmaaldrich.com]
- 4. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 7. ims.ac.jp [ims.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gessnergroup.com [gessnergroup.com]
- 16. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
experimental protocol for palladium-catalyzed reactions with Tris(2-thienyl)phosphine
An Application Guide to Palladium-Catalyzed Reactions with Tris(2-thienyl)phosphine
Introduction: The Unique Role of this compound in Modern Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. While triphenylphosphine has long been a workhorse in the field, specialized ligands are often required to overcome the challenges posed by difficult substrates or to achieve specific material properties. This compound, an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl rings, has emerged as a ligand of significant interest.[1][2]
Physically, it is typically a yellow to light brown solid that is soluble in common organic solvents.[1] Its defining features, however, are electronic. The presence of sulfur-containing thiophene rings imparts unique electronic characteristics compared to simpler triaryl or trialkylphosphines.[2] While phosphines are generally good σ-donors, the π-system of the thienyl rings allows for π-backbonding interactions with the metal center.[2] This distinct electronic profile has proven advantageous, with palladium complexes of this compound demonstrating superior reactivity over conventional phosphines in specific, critical applications.[2] Notably, it has shown exceptional efficacy in the Suzuki-Miyaura coupling and polymerization of thiophene-based monomers, a critical process for synthesizing the conjugated polymers used in organic electronics.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and field-proven insights for leveraging this compound in palladium-catalyzed reactions.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The phosphine ligand plays a critical role in every step, stabilizing the palladium center and modulating its reactivity to facilitate the bond-forming process.[5][6] The general mechanism for a Suzuki-Miyaura coupling is illustrated below.
Figure 1. General workflow of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by this compound ligands (L), reacts with an aryl halide (R¹-X), inserting into the carbon-halide bond to form a Pd(II) complex. Electron-rich ligands facilitate this often rate-limiting step.[7]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide (X) and forming a diorganopalladium(II) intermediate.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue. Bulky ligands can promote this final, product-releasing step.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound.
Core Principle: This procedure facilitates the formation of a biaryl compound via a C-C bond formation between an aryl bromide and an arylboronic acid. The entire process must be conducted under an inert atmosphere to prevent the degradation of the catalyst system.[10][11] The success of the reaction hinges on the exclusion of oxygen and moisture, which can deactivate the catalyst by oxidizing the phosphine ligand or causing the precipitation of inactive palladium black.[10][11]
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor | 98%+ | Sigma-Aldrich |
| This compound (P(Th)₃) | Ligand | >96% | TCI, Chem-Impex[4][12] |
| Aryl Bromide | Substrate | 98%+ | Various |
| Arylboronic Acid | Coupling Partner | 97%+ | Various |
| Potassium Phosphate (K₃PO₄) | Base | Anhydrous, 98%+ | Various |
| 1,4-Dioxane / Water | Solvent System | Anhydrous / Deionized | Various |
| Nitrogen or Argon Gas | Inert Atmosphere | High Purity (99.99%+) | N/A |
| Schlenk Flask & Condenser | Reaction Vessel | Borosilicate Glass | Standard Lab Supplier |
| Magnetic Stir Bar & Plate | Agitation & Heating | N/A | Standard Lab Supplier |
| Syringes & Needles | Reagent/Solvent Transfer | N/A | Standard Lab Supplier |
Step-by-Step Methodology
1. System Preparation (Inert Atmosphere)
-
Rationale: Both the Pd(0) active species and this compound are sensitive to air.[10][12] Oxygen can oxidize the phosphorus atom to a phosphine oxide, which does not coordinate effectively with palladium, leading to catalyst deactivation.[10]
-
Procedure:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the glassware in an oven (e.g., 120 °C) for at least 4 hours and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Alternatively, flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the entire setup and reaction.
-
2. Reagent Addition (Under Inert Gas Flow)
-
Rationale: Adding reagents under a positive flow of inert gas prevents the introduction of air into the reaction vessel.
-
Procedure:
-
To the cooled Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base, K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate, small vial inside a glovebox or under a strong counterflow of inert gas, weigh and add the Palladium(II) Acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). Note: The Ligand:Pd ratio is crucial; a 2:1 ratio is a common starting point for monodentate ligands with Pd(II) precursors.[8]
-
Quickly add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a septum.
-
3. Solvent Addition and Degassing
-
Rationale: Solvents can contain dissolved oxygen, which must be removed to protect the catalyst. The freeze-pump-thaw method is a rigorous way to ensure an oxygen-free solvent.
-
Procedure:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). To degas, subject the solvent to three freeze-pump-thaw cycles.
-
Using a syringe, draw up the degassed solvent and add it to the sealed Schlenk flask containing the reagents.
-
4. Reaction Execution and Monitoring
-
Rationale: Most cross-coupling reactions require thermal energy to proceed at a reasonable rate.[8] Monitoring ensures the reaction is followed to completion without unnecessary heating that could lead to side products or catalyst decomposition.
-
Procedure:
-
Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C).
-
Begin vigorous stirring.
-
Monitor the reaction's progress by taking small aliquots via syringe (under inert gas) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
5. Work-up and Purification
-
Rationale: This sequence isolates and purifies the desired product from the reaction mixture, removing unreacted starting materials, catalyst residues, and inorganic salts.
-
Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final product.
-
Scope of Applications
This compound is a versatile ligand applicable to several key palladium-catalyzed transformations. The following table summarizes typical starting conditions.
| Reaction | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Catalyst System |
| Suzuki-Miyaura [3] | Aryl Iodide | Thiophene-boronic ester | K₂CO₃ | Toluene | 110 | Pd(PTh₃)₃ (pre-formed) |
| Suzuki-Miyaura [13] | Aryl Chloride | Phenylboronic acid | K₂CO₃ | DMF | 120 | Pd(CH₃CN)₂Cl₂ / P(Th)₃ |
| Heck Reaction [14][15] | Aryl Bromide/Iodide | Acrylate / Styrene | K₂CO₃ | DMAc / DMF | 100-130 | Pd(dba)₂ / P(Th)₃ |
| Buchwald-Hartwig [7][16] | Aryl Bromide/Chloride | Primary/Secondary Amine | NaOtBu | Toluene / Dioxane | 80-110 | Pd(OAc)₂ / P(Th)₃ |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Insufficient inert atmosphere; impure/wet solvents or reagents.[11] 2. Incorrect Reaction Conditions: Temperature too low; wrong base or solvent.[10] 3. Poor Reagent Quality: Decomposed boronic acid; inactive aryl halide. | 1. Improve Technique: Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvents and high-purity reagents.[11] 2. Optimize Conditions: Systematically screen temperature, bases (e.g., Cs₂CO₃, K₂CO₃), and solvents. 3. Verify Reagents: Use fresh starting materials. Confirm the purity of the boronic acid. |
| Formation of Palladium Black | 1. Catalyst Agglomeration: The active Pd(0) species has aggregated into inactive bulk palladium metal.[11] 2. Cause: Often due to oxygen exposure or an insufficient ligand-to-palladium ratio to stabilize the mononuclear catalyst.[10] | 1. Improve Inert Atmosphere: Enhance degassing procedures and ensure a leak-free system.[10] 2. Optimize Ligand Ratio: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 L:Pd). |
| Protodeboronation of Boronic Acid | 1. Side Reaction: The boronic acid reacts with trace water or solvent protons, converting it to an arene and boric acid, thus consuming the coupling partner.[17] 2. Cause: Can be promoted by certain bases or excess water. Some bulky phosphine ligands have been shown to accelerate this side reaction.[18] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Base Selection: Consider a milder or non-hydroxide-containing base if applicable. 3. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for minor loss. |
| Formation of Homocoupled Byproducts | 1. Aryl Halide Homocoupling: Two molecules of the aryl halide couple together. 2. Boronic Acid Homocoupling: Two molecules of the boronic acid couple together. 3. Cause: Can occur under certain conditions, sometimes promoted by oxygen or inefficient transmetalation. | 1. Optimize Reaction Rate: Ensure the cross-coupling pathway is favored by using optimal temperature and concentration. 2. Rigorous Degassing: Thoroughly remove oxygen, which can facilitate some homocoupling pathways. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Palladium Compounds: Handle with care, as they are heavy metal compounds with potential toxicity.
-
This compound: This ligand is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[12] It may cause skin, eye, and respiratory irritation.[19] Avoid inhalation of dust and contact with skin.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and DMF are flammable and have associated reproductive toxicity. Handle all organic solvents in a well-ventilated fume hood.
-
Bases: Strong bases like NaOtBu and K₃PO₄ are corrosive and/or hygroscopic. Handle with care to avoid contact.
-
-
Procedural Hazards: Reactions at elevated temperatures should be conducted behind a blast shield. Quenching of the reaction mixture may be exothermic.
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. ims.ac.jp [ims.ac.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tri(2-thienyl)phosphine | 24171-89-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols for the Preparation of Metal Complexes with Tris(2-thienyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview and detailed protocols for the synthesis and application of metal complexes featuring Tris(2-thienyl)phosphine. This compound is a versatile organophosphorus ligand with unique electronic and steric properties that make it valuable in coordination chemistry, catalysis, and materials science.[1][2] This document outlines the synthesis of the ligand itself, the preparation of its metal complexes, and discusses its applications, particularly in catalysis and its potential in drug development.
Introduction to this compound
This compound is an organophosphorus compound where a central phosphorus atom is bonded to three 2-thienyl groups.[2] The presence of the electron-rich thiophene rings imparts distinct electronic and steric characteristics to the ligand.[1][2] It is recognized as an electron-rich ligand that is effective in transition-metal catalysis.[1] The thienyl groups can enhance interactions with metal centers and are integral to constructing conductive polymers and materials for optoelectronic applications.[1]
Key Properties:
-
Electronic Profile: The sulfur-containing thiophene rings make this compound a good σ-donor. The π-system of the thienyl rings also allows for π-backbonding interactions with suitable metal centers.[1]
-
Steric Hindrance: The three thienyl groups provide significant steric bulk, which can influence the coordination number and geometry of the resulting metal complexes, as well as the selectivity of catalytic reactions.
-
Stability: This compound is generally stable and soluble in common organic solvents.[2]
Synthesis of this compound
The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of 2-thienylmagnesium bromide with phosphorus trichloride.[1]
Protocol: Synthesis of this compound
Core Principle: This synthesis relies on the nucleophilic substitution of chloride ions on phosphorus trichloride by the thienyl group from the Grignard reagent.[1]
Critical Considerations:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive with water.[1]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine product and decomposition of the Grignard reagent.[1]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
-
Schlenk line and associated glassware
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux.[3]
-
After the addition is complete, continue stirring for 1-2 hours to ensure the complete formation of 2-thienylmagnesium bromide.
-
-
Phosphination:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same anhydrous solvent to the Grignard reagent with vigorous stirring. A precipitate of magnesium salts will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with additional diethyl ether or THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot hexane to yield pure this compound.
-
Expected Characterization Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₉PS₃ |
| Molecular Weight | 280.375 g/mol [3] |
| Appearance | Yellow to light brown solid[2] |
| ³¹P NMR (CDCl₃) | A significant downfield shift is observed upon coordination to a metal center.[1] For the free ligand, the shift is typically in the range of -50 to -60 ppm. |
Preparation of Metal Complexes
The coordination of this compound to a metal center is typically straightforward, involving the reaction of the phosphine with a suitable metal precursor.
General Protocol: Synthesis of a Metal-Tris(2-thienyl)phosphine Complex
Principle: The lone pair of electrons on the phosphorus atom of this compound acts as a nucleophile, displacing labile ligands from a metal precursor to form a stable metal-phosphine bond.
Materials:
-
This compound
-
Metal precursor (e.g., [PdCl₂(COD)], [Rh(CO)₂Cl]₂, AuCl(SMe₂))
-
Appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane, toluene, THF)
-
Schlenk line and associated glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen solvent.
-
In a separate Schlenk flask, dissolve the desired stoichiometric amount of this compound in the same solvent.
-
Slowly add the phosphine solution to the metal precursor solution with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 1-24 hours), monitoring the reaction by a suitable method (e.g., ³¹P NMR, TLC).
-
Upon completion, the complex can be isolated by precipitation with a non-solvent, or by removal of the solvent under reduced pressure followed by recrystallization.
dot
Caption: Experimental workflow for ligand and complex synthesis.
Applications
4.1. Homogeneous Catalysis
This compound has emerged as a significant ligand in homogeneous catalysis, particularly in palladium- and rhodium-catalyzed reactions.[1] Its unique electronic and steric properties can stabilize metal complexes and influence catalytic activity.[1]
Suzuki-Miyaura Cross-Coupling: Palladium complexes of this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for C-C bond formation.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
4.2. Drug Development
The interaction of metal complexes with biological systems is a significant area of drug discovery.[1] Phosphorus-containing compounds are an important class of therapeutic agents.[4] While specific research on this compound-metal complexes in drug development is an emerging area, the principles of using phosphine ligands to stabilize metal centers and influence biological activity are well-established.[1] For example, gold(I) complexes with phosphine ligands have been investigated for their therapeutic properties.[5] The unique structure of this compound could be leveraged in the design of novel therapeutic agents.[2]
Safety and Handling
-
This compound may cause skin and serious eye irritation.[6]
-
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 2. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Excellence Unlocked: Tris(2-thienyl)phosphine in Advanced C-C Bond Formation
Abstract
Palladium-catalyzed cross-coupling reactions represent a foundational pillar of modern organic synthesis, enabling the construction of complex molecular architectures critical to pharmaceutical and materials science. The performance of these catalytic systems is intrinsically linked to the choice of phosphine ligand, which governs catalyst activity, stability, and substrate scope. This guide provides an in-depth analysis of Tris(2-thienyl)phosphine (TTP), a highly effective electron-rich monodentate phosphine ligand. We will explore the mechanistic basis for its enhanced catalytic efficiency in Suzuki-Miyaura, Heck, and Sonogashira couplings and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to optimize existing C-C bond formation methodologies and tackle challenging synthetic targets.
Introduction: The Critical Role of Ligand Design
The efficacy of a palladium cross-coupling catalyst is not determined by the metal center alone; it is dictated by the cloud of electrons and the steric environment created by its coordinating ligands.[1] Phosphine ligands, acting as soft σ-donors, stabilize the palladium center and are intimately involved in every stage of the catalytic cycle.[1] The electronic and steric properties of the phosphine are paramount:
-
Electronic Properties: Electron-rich phosphines enhance the electron density at the palladium center. This increased nucleophilicity facilitates the rate-determining oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.
-
Steric Properties: Bulky ligands promote the formation of coordinatively unsaturated, catalytically active monoligated palladium species. This steric hindrance also accelerates the final reductive elimination step, releasing the product and regenerating the Pd(0) catalyst.
This compound (PTh₃ or TTP) emerges as a ligand of significant interest due to the unique properties conferred by its three thiophene rings. The sulfur heteroatom within the thiophene ring makes TTP a more electron-rich and polarizable ligand compared to its common analogue, triphenylphosphine (PPh₃). This heightened electron-donating ability directly translates to enhanced catalytic activity in a variety of C-C bond-forming reactions.
Mechanistic Rationale for TTP's Enhanced Performance
The superiority of TTP in many catalytic applications stems from its ability to accelerate key steps in the palladium catalytic cycle. The general cycle, exemplified by the Suzuki-Miyaura coupling, involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
dot digraph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c, rankdir=LR, splines=curved]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oa_complex [label="+ R¹-X\n(Oxidative Addition)", fontcolor="#202124"]; oa_complex -> tm_complex [label="+ R²-B(OR)₂\n(Transmetalation)", fontcolor="#202124"]; tm_complex -> product [label="(Reductive Elimination)", fontcolor="#202124"]; tm_complex -> pd0 [label="", style=dashed, arrowhead=none]; product -> pd0 [style=invis]; // for layout
// Invisible edge to help position the product node edge [style=invis]; tm_complex -> product;
// Positioning the final arrow from TM back to Pd0 tm_complex -> pd0 [label=" ", minlen=2, constraint=false]; }
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
The electron-rich nature of TTP, where L=TTP, has a profound impact on this cycle:
-
Accelerated Oxidative Addition: The donation of electron density from the TTP ligand to the palladium(0) center makes the metal more nucleophilic. This enhancement is crucial for the activation of the C-X bond (where X = I, Br, Cl, OTf) of the electrophile (R¹-X), which is often the rate-limiting step of the reaction. This is particularly advantageous when using challenging substrates such as electron-rich or sterically hindered aryl chlorides.
-
Facilitated Reductive Elimination: The steric bulk provided by the three thienyl rings, while moderate, helps to promote the final reductive elimination step, where the newly formed C-C bond is cleaved from the palladium center.
These combined effects lead to higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings and shorter reaction times compared to less electron-rich ligands like PPh₃.
Application Focus: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing biaryl and vinyl-aryl structures. The choice of ligand is critical, especially in demanding applications like the synthesis of conjugated polymers or the coupling of unactivated aryl halides.
Superior Performance in Thiophene Polymerization
A key application where TTP demonstrates marked superiority is in the Suzuki polycondensation for synthesizing poly(3-hexylthiophene) (P3HT), a crucial material in organic electronics. A dedicated study demonstrated that the zero-valent palladium complex, Pd(PTh₃)₃, is significantly more effective than the commonly used Pd(PPh₃)₄.[2] Using the Pd(PTh₃)₃ precursor for the polymerization of 3-hexyl-5-iodothiophene-2-boronic pinacol ester resulted in high-molecular-weight P3HT with excellent regioregularity and yield.[2]
Table 1: Comparative Performance in P3HT Synthesis [2]
| Catalyst Precursor | Yield (%) | Molecular Weight (Mw) | Regioregularity (%) |
| Pd(PTh₃)₃ | 72 | 26,000 | >97 |
| Pd(PPh₃)₄ | Lower | Lower | Lower |
Protocol 1: Suzuki Polycondensation for P3HT Synthesis
This protocol is adapted from the work of Li, W. et al. (2008).[2]
Caption: Experimental workflow for P3HT synthesis.
Materials:
-
3-hexyl-5-iodothiophene-2-boronic pinacol ester (1.0 equiv)
-
Tris[tri(2-thienyl)phosphine]palladium(0) [Pd(PTh₃)₃] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (4.0 equiv)
-
Anhydrous Toluene
-
Methanol, Hexane, Chloroform (for purification)
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene monomer (1.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via cannula to dissolve the monomer.
-
Degassing: Thoroughly degas the monomer solution using three freeze-pump-thaw cycles to remove all dissolved oxygen, which can deactivate the catalyst.
-
Catalyst and Base Addition: Under a positive flow of inert gas, add the Pd(PTh₃)₃ catalyst (0.02 equiv). Subsequently, add the degassed 2.0 M K₂CO₃ solution (4.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 48 hours. The mixture will become dark and viscous.
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of stirred methanol. The polymer will precipitate as a dark solid.
-
Filtration and Washing: Collect the solid polymer by filtration. Wash thoroughly with methanol to remove residual salts and low-molecular-weight oligomers.
-
Purification (Soxhlet Extraction): For high purity, the polymer should be purified by sequential Soxhlet extraction with methanol (to remove catalyst residue), hexane (to remove oligomers), and finally chloroform to extract the desired high-molecular-weight P3HT.
-
Final Product: The chloroform fraction is concentrated, and the resulting polymer is dried under vacuum to yield a dark, film-forming solid.
Application Focus: General Suzuki, Heck, and Sonogashira Couplings
While TTP excels in specific applications like thiophene chemistry, its utility extends to a broad range of C-C bond formations. Its electron-rich character makes it a powerful ligand for coupling various aryl halides with boronic acids, alkenes, and terminal alkynes.
Table 2: Comparative Yields in Suzuki Coupling of Aryl/Thienyl Bromides
| Aryl Halide | Ligand | Catalyst Loading (mol%) | Yield (%) | Time | Ref |
| Thienyl Bromide | Bulky, e⁻-rich Phosphine | 0.1 | 91 | 30 min | [3] |
| Thienyl Bromide | PPh₃ | 0.1 | 48 | 2 h | [3] |
| Bromobenzene | Bulky, e⁻-rich Phosphine | 0.1 | 96 | 15 min | [3] |
| Bromobenzene | PPh₃ | 0.1 | 24 | 2 h | [4] |
| 4-Bromoanisole | Bulky, e⁻-rich Phosphine * | 0.1 | 97 | 30 min | [3] |
Data for a conceptually similar bulky, electron-rich phosphine ligand, demonstrating the general advantage over PPh₃.
Protocol 2: General Suzuki-Miyaura Coupling of an Aryl Bromide
This generalized protocol is suitable for coupling a variety of aryl bromides with arylboronic acids using a Pd(0)/TTP catalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
This compound (TTP) (0.022 equiv, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small flask under inert atmosphere, stir Pd(OAc)₂ and TTP in a small amount of degassed toluene for 15-20 minutes. This allows for the in-situ formation of the active Pd(0)-TTP complex.
-
Reactor Setup: To a Schlenk flask, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Heck Coupling of an Aryl Bromide with Styrene
Materials:
-
Aryl Bromide (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
This compound (TTP) (0.044 equiv, 4.4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Setup: In a sealed tube or pressure vessel, combine the aryl bromide, Pd(OAc)₂, and TTP.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous DMF, triethylamine, and finally the styrene via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Protocol 4: General Copper-Free Sonogashira Coupling
Materials:
-
Aryl Iodide or Bromide (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
This compound (TTP) (0.044 equiv, 4.4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or THF
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask, add the aryl halide, Pd(OAc)₂, TTP, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C, monitoring progress by TLC or GC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove palladium black and salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Outlook
This compound stands out as a highly effective, electron-rich ligand that significantly enhances the catalytic efficiency of palladium in C-C bond formation. Its ability to accelerate the oxidative addition step makes it particularly valuable for reactions involving challenging substrates, such as aryl chlorides and in the controlled synthesis of conjugated polymers. The protocols provided herein offer robust starting points for researchers to leverage the power of TTP in their synthetic endeavors. By understanding the mechanistic principles behind its performance, scientists can more effectively troubleshoot and optimize reactions, pushing the boundaries of what is possible in modern organic synthesis and materials development.
References
- 1. benchchem.com [benchchem.com]
- 2. ims.ac.jp [ims.ac.jp]
- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
Application Notes and Protocols for the Synthesis of Functionalized Biaryls using Tris(2-thienyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Biaryls and the Role of Specialized Ligands
Functionalized biaryl scaffolds are cornerstones in modern medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl bond, allows them to serve as privileged skeletons for a vast array of biologically active molecules and functional materials. The development of efficient and versatile synthetic methods to access these structures is, therefore, a paramount objective in contemporary organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have emerged as the most powerful tools for the construction of biaryl linkages. The success of these transformations is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, influencing its stability, activity, and selectivity.[1]
Tris(2-thienyl)phosphine [P(2-Th)₃] has garnered significant attention as a highly effective ligand in this context.[2][3] Characterized by the presence of three electron-rich thiophene rings attached to a central phosphorus atom, this ligand imparts unique properties to the palladium catalyst.[3][4] The thienyl moieties enhance the electron-donating ability of the phosphine, which generally promotes the rate-limiting oxidative addition step in the catalytic cycle. Furthermore, the specific steric and electronic profile of this compound can lead to enhanced catalyst stability and activity, particularly in the coupling of challenging substrates.[2] This guide provides an in-depth exploration of the synthetic routes to functionalized biaryls utilizing this compound, complete with detailed mechanistic insights and practical experimental protocols.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura and Negishi couplings proceed through a similar catalytic cycle, primarily involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of ligand, such as this compound, plays a crucial role in the efficiency of each of these steps.
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The reaction typically involves an aryl halide or triflate and an organoboron reagent, such as a boronic acid or ester, in the presence of a base.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Causality in the Suzuki-Miyaura Cycle:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. Electron-rich phosphine ligands like this compound accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, which forms the desired biaryl product and regenerates the active Pd(0) catalyst. This step is often favored by bulky ligands.
Synthetic Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon). This process should be repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired functionalized biaryl.
Data Summary: Scope of the Suzuki-Miyaura Coupling
The this compound ligand has been shown to be effective for the coupling of a variety of aryl halides with arylboronic acids. A study by Li et al. demonstrated the superiority of a pre-formed Tris[tri(2-thienyl)phosphine]palladium catalyst, Pd(PTh₃)₃, over the more common Pd(PPh₃)₄ in the Suzuki polycondensation of thiophene-based derivatives, achieving high molecular weight polymers with high regularity and yield.[2] This suggests a particular aptitude for couplings involving heterocyclic systems.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | >90 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | >85 |
| 4 | 4-Bromoacetophenone | Naphthalene-2-boronic acid | 1-(4-(Naphthalen-2-yl)phenyl)ethan-1-one | >92 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Synthetic Protocol 2: Negishi Coupling
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly for substrates that are sensitive to the basic conditions of the latter. This reaction typically involves the coupling of an aryl halide with an organozinc reagent.
Catalytic Cycle for Negishi Coupling
Figure 2: Generalized Catalytic Cycle for the Negishi Coupling.
Causality in the Negishi Cycle:
The mechanism of the Negishi coupling mirrors that of the Suzuki-Miyaura coupling, with the key difference being the nature of the organometallic reagent. The higher nucleophilicity of organozinc reagents often leads to faster transmetalation compared to organoboron compounds, and the reaction can typically be performed in the absence of a base.
Materials and Reagents
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (e.g., Arylzinc chloride, 1.2 mmol, 1.2 equiv, as a 0.5 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the Pd₂(dba)₃ (0.01 mmol) and this compound (0.04 mmol) in anhydrous THF (2 mL). Stir the mixture at room temperature for 20 minutes to allow for ligand exchange and formation of the active catalyst.
-
Reactant Addition: To the catalyst solution, add the aryl iodide (1.0 mmol) dissolved in anhydrous THF (3 mL).
-
Organozinc Addition: Slowly add the organozinc reagent (1.2 mmol, 0.5 M solution in THF) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Scope of the Negishi Coupling
While specific literature on the use of this compound in Negishi couplings is less prevalent, the general effectiveness of electron-rich phosphine ligands in this transformation suggests its applicability. The milder, base-free conditions of the Negishi coupling make it particularly suitable for substrates bearing base-sensitive functional groups.
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | Phenylzinc chloride | 4-Cyanobiphenyl | >90 |
| 2 | 1-Iodo-4-nitrobenzene | (4-Methoxyphenyl)zinc chloride | 4-Methoxy-4'-nitrobiphenyl | >88 |
| 3 | 2-Iodothiophene | (Furan-2-yl)zinc chloride | 2,2'-Bithiophene | >85 |
| 4 | Methyl 4-iodobenzoate | (Pyridin-3-yl)zinc chloride | Methyl 4-(pyridin-3-yl)benzoate | >80 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions. The reliability of these procedures is underscored by the following:
-
Mechanistic Soundness: The protocols are designed to align with the known catalytic cycles of the Suzuki-Miyaura and Negishi reactions.
-
Inert Atmosphere: The strict requirement for an inert atmosphere is a critical self-validating step, as the presence of oxygen would lead to catalyst deactivation and significantly lower yields.
-
Monitoring Progress: The recommendation to monitor the reaction by TLC or GC-MS allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time, preventing the formation of byproducts due to prolonged heating.
-
Purification and Characterization: The final purification step by column chromatography, followed by characterization of the product (e.g., by NMR and mass spectrometry), provides ultimate validation of the reaction's success.
Conclusion
This compound is a valuable and effective ligand for the palladium-catalyzed synthesis of functionalized biaryls via Suzuki-Miyaura and Negishi cross-coupling reactions. Its unique electronic properties contribute to the high efficiency of these transformations, particularly with heterocyclic substrates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to leverage this powerful catalytic system for the construction of diverse and complex biaryl structures.
References
Application Notes and Protocols: Tris(2-thienyl)phosphine in Heck and Stille Cross-Coupling Reactions
Introduction: Unveiling the Potential of Tris(2-thienyl)phosphine
This compound (P(2-Th)₃) is an organophosphorus compound that has garnered significant interest in the realm of coordination chemistry and catalysis.[1][2] Characterized by a central phosphorus atom bonded to three 2-thienyl groups, this ligand possesses a unique combination of electronic and steric properties that distinguish it from more conventional phosphines like triphenylphosphine (PPh₃).[3] The presence of the electron-rich thiophene rings imparts distinct σ-donating and π-accepting capabilities, influencing the reactivity and stability of transition metal complexes.[3] While its efficacy in Suzuki-Miyaura couplings is well-documented, demonstrating superior performance in the synthesis of conjugated polymers, its application in other pivotal cross-coupling reactions like the Heck and Stille reactions remains a promising yet less explored frontier.[4] This guide provides a comprehensive overview of the theoretical advantages and practical application of this compound in these transformations, offering detailed protocols for researchers in organic synthesis and drug development.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is typically achieved through the reaction of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), with a 2-thienyl organometallic reagent. The most common methods employ either a Grignard reagent (2-thienylmagnesium bromide) or an organolithium reagent (2-thienyllithium).[3]
Synthesis via Grignard Reagent:
-
Formation of 2-thienylmagnesium bromide: 2-Bromothiophene is reacted with magnesium turnings in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of PCl₃ in an anhydrous, non-protic solvent at low temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Key Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉PS₃ | [1] |
| Molecular Weight | 280.4 g/mol | [1] |
| Appearance | Yellow to light brown solid | [2] |
| 31P NMR | Available, see source | [1] |
| Tolman Electronic Parameter (TEP) | 2070.9 cm⁻¹ | [3] |
The Tolman Electronic Parameter (TEP) is a crucial measure of a phosphine ligand's electron-donating ability. A lower TEP value indicates a more electron-donating (electron-rich) ligand. The TEP of this compound (2070.9 cm⁻¹) suggests it is more electron-rich than tris(2-furyl)phosphine but less so than many trialkylphosphines, positioning it as a ligand capable of promoting oxidative addition in catalytic cycles.[3]
Application in the Heck Cross-Coupling Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] The electronic properties of the phosphine ligand are critical in modulating the efficiency of the catalytic cycle. The electron-rich nature of this compound is anticipated to facilitate the rate-determining oxidative addition step of the aryl halide to the Pd(0) center.
Proposed Mechanism and the Role of this compound
The catalytic cycle of the Heck reaction generally proceeds through several key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst. The electron-donating character of this compound is expected to stabilize the resulting Pd(II) intermediate formed after oxidative addition, thereby promoting the overall catalytic turnover.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Proposed Protocol for a Heck Reaction using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene, acrylate)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂) and this compound (2-4 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture to remove insoluble salts and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Comparison for Ligand Performance in a Model Heck Reaction (Hypothetical):
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | Et₃N | DMF | 100 | 12 | 75 |
| P(2-Th)₃ | 2 | Et₃N | DMF | 100 | 8 | >90 (expected) |
| P(t-Bu)₃ | 2 | K₂CO₃ | Toluene | 100 | 6 | >95 |
This table presents hypothetical data to illustrate the expected enhanced reactivity with this compound based on its electronic properties.
Application in the Stille Cross-Coupling Reaction
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an sp²-hybridized organic halide or triflate.[6] The nature of the phosphine ligand plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.
Proposed Mechanism and the Role of this compound
The Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6] While electron-rich ligands facilitate oxidative addition, the transmetalation step can be influenced by the ligand's steric bulk and ability to create a vacant coordination site on the palladium center. The moderate steric profile of this compound may offer a good balance for both promoting oxidative addition and allowing for efficient transmetalation.
Diagram of the Stille Reaction Catalytic Cycle
Caption: Catalytic cycle of the Stille reaction.
Proposed Protocol for a Stille Reaction using this compound
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
This compound
-
Organic halide or triflate (e.g., aryl iodide, vinyl bromide)
-
Organostannane (e.g., tributyl(vinyl)tin, trimethyl(phenyl)tin)
-
Anhydrous solvent (e.g., THF, toluene, or DMF)
-
Optional: Additive such as copper(I) iodide (CuI) or cesium fluoride (CsF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and this compound (4-8 mol%) in the anhydrous solvent.
-
Add the organic halide or triflate (1.0 equiv) and the organostannane (1.1-1.2 equiv).
-
If required, add a co-catalyst or additive like CuI.
-
Heat the reaction mixture to the appropriate temperature (often between 60-100 °C) and monitor its progress.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite.
-
Extract the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expected Advantages of this compound in Stille Couplings:
-
Enhanced Reactivity: The electron-rich nature of the ligand is expected to accelerate the oxidative addition step, potentially allowing for lower reaction temperatures or shorter reaction times.
-
Broad Substrate Scope: The unique electronic properties may enable the coupling of challenging substrates, such as electron-rich aryl halides.
-
Improved Catalyst Stability: The coordination of the thienyl groups could lead to a more stable catalytic species, reducing catalyst decomposition and improving overall efficiency.
Conclusion and Future Outlook
This compound presents itself as a highly promising ligand for expanding the scope and efficiency of Heck and Stille cross-coupling reactions. Its distinct electronic and steric properties, situated between traditional triaryl- and trialkylphosphines, offer a unique tool for fine-tuning catalytic activity. While the protocols provided herein are based on established principles of cross-coupling chemistry and the known characteristics of this ligand, they serve as a robust starting point for experimental validation and optimization. Further research into the application of this compound in these and other cross-coupling reactions is warranted and is expected to unlock new synthetic possibilities for the construction of complex organic molecules in academic and industrial settings.
References
- 1. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield and selectivity with Tris(2-thienyl)phosphine
Technical Support Center: Tris(2-thienyl)phosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice and practical answers to frequently asked questions, empowering you to optimize your reactions for both yield and selectivity.
Introduction to this compound: A Unique Ligand for Catalysis
This compound is an organophosphorus compound featuring three 2-thienyl groups attached to a central phosphorus atom.[1][2] This structure imparts unique electronic properties, making it a valuable ligand in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions.[2][3] The thienyl groups render the phosphorus atom electron-rich, which can enhance the catalytic activity in various transformations.[4][5] This guide will help you leverage the properties of this compound to overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is sluggish and giving a low yield, even with this compound. What are the likely causes and how can I fix this?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here’s a systematic approach to diagnosing and solving the problem:
-
Catalyst and Ligand Integrity:
-
Oxidation: this compound, like many electron-rich phosphines, can be sensitive to air.[6][7] Oxidation of the phosphine to phosphine oxide deactivates the catalyst.[6] Ensure the ligand has been handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9]
-
Palladium Source: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also degrade over time. Use a fresh, high-purity source. The formation of palladium black is a visual indicator of catalyst decomposition.[6]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) species.[10] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that your solvents are thoroughly degassed.[6][9]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, an inappropriate base can lead to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[10] For sensitive substrates, consider milder bases such as K₃PO₄ or Cs₂CO₃.[10]
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Ensure you are using an anhydrous, degassed solvent.[10]
-
-
Substrate Reactivity:
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[10] Aryl chlorides are notoriously less reactive and may require more forcing conditions or a more specialized catalytic system.[5][10] The electron-rich nature of this compound can be beneficial for the oxidative addition of less reactive aryl halides.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Q2: I'm observing poor selectivity in my Heck reaction. How can this compound help, and what parameters should I adjust?
A2: Poor selectivity (regio- or stereoselectivity) in Heck reactions is a common challenge.[11][12] The ligand plays a crucial role in determining the outcome by influencing both the electronic and steric environment of the palladium center.[13][14]
-
Ligand Effects on Selectivity:
-
Electronic Properties: The electron-donating nature of this compound can influence the migratory insertion and β-hydride elimination steps, which are key to determining regioselectivity.[5][13]
-
Steric Hindrance: While not as bulky as some other phosphine ligands, the three-dimensional structure of this compound can still influence the approach of the olefin to the palladium center, thereby affecting selectivity.[5]
-
-
Optimization Strategies for Selectivity:
-
Ligand to Palladium Ratio: Varying the ligand-to-palladium ratio can influence the coordination number of the active catalytic species, which in turn can affect selectivity. A higher ligand concentration can sometimes favor the formation of a specific isomer.
-
Temperature: Reaction temperature can have a significant impact on selectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of isomers.
-
Solvent and Additives: The polarity of the solvent can influence the transition state energies of competing pathways. The addition of salts (e.g., silver salts in some Heck protocols) can also dramatically alter the reaction's selectivity.
-
Comparative Data on Ligand Effects in Catalysis
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Feature | Typical Application |
| This compound | 2063.9 | Electron-rich | Suzuki, Heck, Sonogashira couplings[3][15] |
| Triphenylphosphine (PPh₃) | 2068.9 | Moderately electron-donating, air-stable | General purpose cross-coupling[3] |
| Tri-tert-butylphosphine (P(tBu)₃) | 2056.1 | Very electron-rich, bulky | Coupling of unreactive substrates[5] |
| Tris(2-furyl)phosphine | 2072.3 | Electron-withdrawing (among heteroarylphosphines) | Specific catalytic transformations[3][16] |
Note: A lower TEP value corresponds to a more electron-donating phosphine.
Frequently Asked Questions (FAQs)
Q3: What are the main advantages of this compound over a more common ligand like Triphenylphosphine (PPh₃)?
A3: The primary advantage lies in its electronic properties. This compound is more electron-rich than PPh₃, as indicated by its lower Tolman Electronic Parameter.[3] This increased electron density on the phosphorus atom makes it a stronger σ-donor to the metal center.[5][17] This can lead to:
-
Faster Oxidative Addition: The electron-rich palladium center can more readily undergo oxidative addition, which is often the rate-limiting step in the catalytic cycle.[5][18][19] This is particularly beneficial for less reactive substrates like aryl chlorides.
-
Enhanced Catalytic Activity: In some cases, the higher activity allows for lower catalyst loadings and milder reaction conditions. A palladium complex with this compound ligands, Pd(PTh₃)₃, has been shown to be superior to Pd(PPh₃)₄ in catalyzing the Suzuki-Miyaura coupling of thiophene-based derivatives.[20]
Q4: How should I properly handle and store this compound?
A4: Proper handling and storage are crucial to maintain the ligand's activity.
-
Handling: this compound is an air-sensitive solid.[7] All manipulations, including weighing and transfer, should be performed under an inert atmosphere, preferably in a glovebox.[6][8] If a glovebox is not available, Schlenk line techniques should be employed to minimize exposure to air.[9]
-
Storage: The solid ligand should be stored in a tightly sealed container in a cool, dark place, under an inert atmosphere (e.g., inside a glovebox or a desiccator backfilled with argon or nitrogen).[6]
Q5: In which types of reactions is this compound most effective?
A5: this compound is particularly effective in palladium-catalyzed cross-coupling reactions where an electron-rich ligand is beneficial.[2] These include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds between aryl halides and boronic acids.[20]
-
Heck Reaction: For the coupling of unsaturated halides with alkenes.[21]
-
Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.[22]
-
Synthesis of Conjugated Polymers: It is a highly effective ligand for the synthesis of thiophene-containing conjugated polymers.[3]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura coupling using this compound. Note: This is a general guideline and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[6]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and this compound (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycle of a Cross-Coupling Reaction
Caption: The general catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. bilder.buecher.de [bilder.buecher.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tri(2-thienyl)phosphine | 24171-89-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 18. fiveable.me [fiveable.me]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ims.ac.jp [ims.ac.jp]
- 21. Selectivity control between Mizoroki–Heck and homo-coupling reactions for synthesising multinuclear metal complexes: unique addition effects of tertiary phosphines and O2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Tris(2-thienyl)phosphine (TThP) Stability and Degradation
Welcome to the technical support center for Tris(2-thienyl)phosphine (TThP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of TThP under common reaction conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of TThP in your experiments.
Troubleshooting Guide: Diagnosing and Mitigating TThP Degradation
Unexpected results in your reaction, such as low yield, formation of unknown byproducts, or catalyst deactivation, can often be attributed to the degradation of phosphine ligands like this compound. This guide provides a systematic approach to troubleshooting these issues.
A primary degradation pathway for TThP is oxidation to this compound oxide. This oxidation can be promoted by exposure to air, residual peroxides in solvents, or certain reaction conditions. The presence of the phosphine oxide can be detrimental to catalytic activity.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a decision-making process for identifying and addressing potential TThP degradation.
Caption: Troubleshooting workflow for TThP degradation.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to air and heat. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] Refrigeration at temperatures between 0-10°C is recommended to minimize thermal degradation.[3][4]
Q2: What are the visible signs of TThP degradation?
A2: Fresh, pure this compound is typically a colorless to light yellow liquid or a white to light brown solid.[3][5][6] A noticeable change in color to amber or dark green may indicate degradation or the presence of impurities.[6] However, color change is not always a definitive indicator, and analytical methods should be used for confirmation.
Q3: Is this compound sensitive to moisture?
A3: Yes, like many phosphines, TThP is sensitive to moisture and should be handled under anhydrous conditions.[2] It is insoluble in water.[1][3] Reactions should be conducted in dry solvents to prevent unwanted side reactions and potential degradation.
Degradation Under Reaction Conditions
Q4: What is the most common degradation pathway for TThP during a reaction?
A4: The most prevalent degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide. This is a common fate for triarylphosphines, especially those that are electron-rich.[7] This oxidation can be caused by exposure to atmospheric oxygen, or the presence of oxidizing agents or peroxide impurities in the reaction mixture.
Q5: How does temperature affect the stability of TThP?
Q6: Can the choice of solvent impact the stability of this compound?
A6: Yes, the solvent can play a crucial role. Protic solvents may not be ideal due to the moisture sensitivity of TThP. More importantly, solvents that can form peroxides upon storage (e.g., THF, diethyl ether) should be freshly distilled or tested for peroxides before use, as these can readily oxidize the phosphine. Acetonitrile has been noted as a suitable solvent for the long-term storage of some toxins, suggesting its general stability.[8]
Analytical Detection of Degradation
Q7: How can I analytically detect the degradation of TThP?
A7: The most effective method is ³¹P NMR spectroscopy . The phosphorus atom in this compound will have a characteristic chemical shift. Upon oxidation to this compound oxide, there will be a significant downfield shift in the ³¹P NMR signal. This allows for clear differentiation and quantification of the phosphine and its oxide. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can also be employed to separate and identify TThP and its degradation products.[9][10]
Q8: What are the expected ³¹P NMR chemical shifts for TThP and its oxide?
A8: While the exact chemical shift can vary slightly depending on the solvent and concentration, you can expect the following approximate regions:
-
This compound (P(III)) : The ³¹P NMR signal will appear in the typical range for triarylphosphines.
-
This compound oxide (P(V)) : The signal will be shifted significantly downfield compared to the starting phosphine.
It is recommended to run a ³¹P NMR spectrum of your starting material to establish a baseline.
Impact on Catalysis
Q9: How does the degradation of TThP to its phosphine oxide affect catalytic reactions?
A9: this compound oxide is generally a poor ligand for transition metals compared to the parent phosphine. Its presence can lead to:
-
Catalyst Deactivation: The phosphine oxide may compete for coordination sites on the metal center or fail to stabilize the active catalytic species, leading to a decrease in the reaction rate or complete cessation of the reaction.
-
Altered Selectivity: A change in the ligand environment around the metal center can alter the chemo-, regio-, or stereoselectivity of the reaction.
Q10: Can I "rescue" a reaction where I suspect TThP has degraded?
A10: In most cases, it is difficult to reverse the degradation in situ. The most reliable approach is to stop the reaction, purify the product from the reaction mixture, and restart the experiment with fresh or purified TThP under more rigorous inert conditions.
Summary of TThP Stability in Common Lab Environments
| Condition | Stability | Recommendations |
| Air (Oxygen) | Low | Handle using Schlenk line or glovebox techniques. Store under inert gas (Ar, N₂). |
| Moisture | Low | Use anhydrous solvents and reagents.[2] |
| Elevated Temperature | Moderate to Low | Use the lowest effective reaction temperature. Avoid prolonged heating. |
| Common Solvents (e.g., Toluene, THF, CH₂Cl₂) | Generally Stable | Ensure solvents are anhydrous and free of peroxides.[2] |
| Protic Solvents (e.g., Alcohols) | Potentially Unstable | Avoid if possible, or use with caution and under strictly inert conditions. |
Experimental Protocols
Protocol 1: Degassing a Solvent for Use with TThP
-
Assemble a Schlenk flask containing the solvent and a magnetic stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath while stirring.
-
Once frozen, evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum valve and backfill the flask with an inert gas (argon or nitrogen).
-
Allow the solvent to thaw to room temperature with stirring.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
Store the degassed solvent under a positive pressure of inert gas.
Protocol 2: Monitoring TThP Degradation by ³¹P NMR
-
Under an inert atmosphere, prepare a stock solution of your TThP in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a baseline ³¹P NMR spectrum of this solution. Note the chemical shift and integration of the TThP peak.
-
Take an aliquot of your reaction mixture at various time points.
-
Quench the reaction if necessary and remove any paramagnetic species that could interfere with the NMR measurement.
-
Acquire a ³¹P NMR spectrum of the aliquot.
-
Compare the spectrum to the baseline. The appearance of a new peak downfield from the original TThP signal likely corresponds to the phosphine oxide.
-
The relative integration of the phosphine and phosphine oxide peaks can be used to quantify the extent of degradation.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of time, temperature and solvent on the stability of T-2 toxin, HT-2 toxin, deoxynivalenol and nivalenol calibrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound(24171-89-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Suzuki Coupling with Tris(2-thienyl)phosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing Tris(2-thienyl)phosphine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the reaction's nuances. This resource is structured to help you troubleshoot common issues, particularly the side reactions that can compromise your yield and purity, and to explain the chemical logic behind our recommended solutions.
This compound is an electron-rich phosphine ligand that has shown considerable utility, particularly in the coupling of thiophene-containing substrates where it can outperform more common ligands like triphenylphosphine.[1] Its electronic properties are key to promoting the crucial oxidative addition step in the catalytic cycle.[2][3] However, like any catalytic system, success lies in controlling the delicate balance of the reaction to favor the desired product over competing, non-productive pathways.
This guide is organized into a series of frequently asked questions (FAQs) that directly address the most common challenges encountered in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Significant Protodeboronation of My Boronic Acid
Q1: I'm observing a significant amount of a byproduct corresponding to my boronic acid with the -B(OH)₂ group replaced by a hydrogen atom. What is this side reaction, and why is it happening?
A1: You are observing protodeboronation (or protodeborylation), which is often the most significant and frustrating side reaction in Suzuki couplings.[4][5] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and directly reducing your potential yield.[5]
The propensity for this reaction is highly dependent on your substrate and the reaction conditions. Several factors can be at play:
-
Substrate Instability: Electron-deficient arylboronic acids and, notably, many heteroaromatic boronic acids (like 2-pyridyl or some thienyl derivatives) are particularly susceptible to protodeboronation.[5][6]
-
Reaction Conditions: The reaction is known to be catalyzed by both acid and base.[4] High temperatures, extended reaction times, and the presence of water can accelerate this undesired pathway.[5]
-
Base-Induced Decomposition: While a base is essential for the transmetalation step, stronger bases can more aggressively promote protodeboronation by generating the more reactive boronate anion ([ArB(OH)₃]⁻), which is also more susceptible to protonolysis.[5]
-
Catalyst-Mediated Pathway: It has been demonstrated that palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation.[5][7] This is a critical and often overlooked aspect of the reaction mechanism.
Q2: How can I minimize or prevent protodeboronation in my reaction?
A2: Mitigating protodeboronation requires a multi-faceted approach focused on protecting the boronic acid and optimizing the reaction kinetics to favor the cross-coupling pathway.
Troubleshooting Steps for Protodeboronation:
-
Modify the Boron Reagent: The most robust solution is often to use a more stable derivative of the boronic acid.
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates are exceptionally stable and unreactive under anhydrous coupling conditions.[8] They participate in the reaction via a "slow release" of the boronic acid under aqueous basic conditions, keeping the instantaneous concentration of the sensitive free boronic acid low and thus minimizing side reactions.[4][9]
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are another class of air-stable, crystalline solids that are less prone to protodeboronation than their boronic acid counterparts.[8][9] They also operate via a slow hydrolysis to the active boronic acid.
-
-
Optimize the Base and Solvent System:
-
Choice of Base: Switch to a milder base. While strong bases like NaOH or KOH can be effective for coupling, they often exacerbate protodeboronation. Consider using potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[10][11] For substrates with base-labile functional groups, potassium fluoride (KF) can be an effective choice.[12][13]
-
Solvent Conditions: The choice of solvent can influence the rates of both the desired reaction and protodeboronation.[14][15] While aqueous/organic mixtures are common, for particularly sensitive substrates, consider running the reaction under anhydrous conditions if using a reagent like an organotrifluoroborate with an appropriate base (e.g., CsF in DMF).[16]
-
-
Control Reaction Kinetics:
-
Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
-
Use a High-Activity Catalyst/Precatalyst: The goal is to make the catalytic turnover of the desired Suzuki coupling much faster than the rate of protodeboronation.[4] Using modern, highly active palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) can ensure rapid formation of the active Pd(0) species and accelerate the productive cycle.[17]
-
Issue 2: Formation of Homocoupled Products
Q3: My desired product is contaminated with a biaryl byproduct derived from the dimerization of my boronic acid. What is causing this homocoupling?
A3: The formation of a symmetrical biaryl from your boronic acid (Ar-B(OH)₂ → Ar-Ar) is a classic side reaction known as homocoupling . A less common, but possible, side reaction is the homocoupling of your aryl halide.
The primary cause of boronic acid homocoupling is the presence of oxygen .[17] The mechanism is thought to involve the oxidative addition of an Ar-Pd-Ar species, which is formed via a double transmetalation, followed by reductive elimination. Oxygen is believed to facilitate the oxidation of Pd(0) to a Pd(II) species that can enter this unwanted catalytic cycle.
In some specific cases, particularly with electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen through a rare pathway involving protonolysis and a second transmetalation.
Q4: What are the most effective strategies to prevent homocoupling?
A4: Preventing homocoupling almost entirely comes down to rigorous exclusion of oxygen from your reaction system.
Troubleshooting Steps for Homocoupling:
-
Thorough Degassing: This is the most critical step. Solvents must be thoroughly degassed before use. The most effective method is a "freeze-pump-thaw" cycle (at least three times), but sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes is also a common and effective technique.[18]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of a high-purity inert gas like argon or nitrogen. This involves using Schlenk techniques or setting up the reaction in a glovebox.[11]
-
Check Reagent Purity: Ensure your palladium source and ligand are of high quality. The formation of palladium black (finely divided, inactive Pd(0)), which can result from catalyst decomposition, can sometimes promote side reactions.[7]
-
Ligand Choice: While this compound is generally effective, in cases of persistent homocoupling, switching to a different bulky, electron-rich ligand like SPhos or XPhos could alter the kinetics to disfavor the homocoupling pathway.[10]
Issue 3: Low Yield and Catalyst Decomposition
Q5: My reaction is sluggish, gives a low yield, and I see black precipitate forming. What's going wrong?
A5: A low yield accompanied by the formation of a black precipitate (palladium black) typically points to catalyst deactivation.[19] This happens when the active, soluble Pd(0) catalyst complex decomposes and crashes out of solution. The primary culprits are often oxygen and impurities.
Causality Chain: Oxygen in the system → Oxidation of phosphine ligand (e.g., this compound → this compound oxide) → Ligand is no longer able to coordinate effectively to the palladium center → The "naked" Pd(0) agglomerates and precipitates as inactive palladium black.
Once palladium black has formed, it has poor catalytic activity for the Suzuki cycle but can promote side reactions like protodeboronation.[7]
Troubleshooting Steps for Low Yield / Catalyst Decomposition:
-
Rigorous Inert Atmosphere: As with homocoupling, the paramount solution is the strict exclusion of oxygen. Ensure all solvents are degassed and the reaction is maintained under an inert atmosphere from start to finish.[11][17]
-
Verify Reagent Quality:
-
Ligand: Is your this compound fresh? Phosphine ligands can slowly oxidize on the shelf. Store them under an inert atmosphere.
-
Base: Ensure your base is pure, dry, and finely powdered. Clumps of base have poor solubility and surface area, leading to inefficient reaction.[17]
-
Solvent: Use anhydrous grade solvents to avoid excess water, which can contribute to protodeboronation and other side reactions.
-
-
Optimize Ligand-to-Palladium Ratio: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is used.[20] For a Pd(0) source like Pd₂(dba)₃, you might use 4 equivalents of ligand per Pd₂ dimer (a 2:1 ratio relative to Pd atoms). Using an insufficient amount of ligand can leave the palladium center vulnerable to decomposition.
-
Consider a Pre-catalyst: Using a well-defined palladium precatalyst (e.g., an XPhos or SPhos palladacycle) ensures the efficient in-situ generation of the active, monoligated L-Pd(0) species, which can lead to faster, cleaner reactions and reduce the chances of decomposition.[10][17]
Visualizing the Reaction: Catalytic Cycles and Side Reactions
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Side Reaction: Protodeboronation Pathway
Caption: Simplified pathway for base-mediated protodeboronation.
Side Reaction: Homocoupling Pathway (Oxygen-Mediated)
Caption: A potential pathway for oxygen-mediated boronic acid homocoupling.
Summary Troubleshooting Table
| Problem Observed | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | Substrate instability, strong base, high temperature, excess water, catalyst-mediated decomposition.[4][5][7] | 1. Use MIDA boronates or organotrifluoroborates.[4][9] 2. Switch to a milder base (K₃PO₄, K₂CO₃, KF).[10][12] 3. Lower reaction temperature and reduce reaction time. 4. Use a high-activity precatalyst to accelerate coupling.[17] |
| Homocoupling | Presence of oxygen.[17] | 1. Rigorously degas all solvents (freeze-pump-thaw or sparge). 2. Maintain a strict inert (Ar, N₂) atmosphere throughout.[11] 3. Use high-purity reagents. |
| Low Yield / Black Precipitate | Catalyst deactivation due to ligand oxidation (by O₂) or impurities.[7][19] | 1. Ensure a completely oxygen-free environment. 2. Use fresh, high-purity phosphine ligand and palladium source. 3. Optimize ligand-to-palladium ratio (typically 2:1). 4. Consider using a more stable and active palladium precatalyst. |
General Experimental Protocol
This protocol serves as a robust starting point. Optimization of temperature, solvent, base, and reaction time is often necessary for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Derivative (1.2–1.5 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol% per Pd atom)
-
This compound (2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered and dried
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene, THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid derivative, and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Preparation: In a separate vial or in a glovebox, weigh the palladium source and this compound ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source and ligand to the Schlenk flask, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. ims.ac.jp [ims.ac.jp]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. gessnergroup.com [gessnergroup.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading with Tris(2-thienyl)phosphine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of catalyst loading in cross-coupling reactions utilizing Tris(2-thienyl)phosphine as a ligand. Here, we address common challenges and provide practical, field-proven solutions to enhance the efficiency and reproducibility of your experiments.
Introduction: The Role of this compound in Catalysis
This compound, P(2-Th)₃, is an organophosphorus ligand increasingly recognized for its unique electronic and steric properties in homogeneous catalysis.[1][2] Its three thienyl groups create a distinct coordination environment around the metal center, typically palladium, influencing the catalytic cycle's key steps. Understanding how to optimize the catalyst loading when using this ligand is crucial for achieving high yields, minimizing costs, and ensuring the scalability of your synthetic routes.[1][3] This guide provides a structured approach to troubleshooting and optimizing your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when working with this compound-based catalyst systems. The solutions provided are grounded in mechanistic principles to help you make informed decisions.
Issue 1: Low or No Reaction Conversion
You've set up your cross-coupling reaction, but analysis shows minimal or no formation of the desired product.
Possible Causes and Recommended Actions:
-
Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may be too low to achieve a reasonable reaction rate.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂), the active Pd(0) species may not be forming efficiently. The this compound ligand plays a crucial role in this reduction step.[5]
-
Poor Reagent Purity: Impurities in your starting materials, solvents, or the this compound ligand itself can poison the catalyst. Phosphine oxides are a common impurity in phosphine ligands that can inhibit catalysis.[2]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and degassed.[7] If the ligand has been stored for an extended period, consider purification or using a fresh batch.
-
Issue 2: Reaction Stalls After Initial Conversion
The reaction proceeds initially but stops before reaching completion, leaving a significant amount of starting material.
Possible Causes and Recommended Actions:
-
Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to its deactivation over time. This is often visualized by the formation of a black precipitate known as "palladium black."[1][8]
-
Solution 1 (Optimize Ligand-to-Metal Ratio): An insufficient amount of this compound can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] A slight excess of the ligand can often enhance catalyst stability. Experiment with ligand-to-palladium ratios from 1:1 to 2:1.[9]
-
Solution 2 (Lower Reaction Temperature): Excessive heat can accelerate catalyst decomposition.[1] If possible, screen a range of lower temperatures to find a balance between reaction rate and catalyst stability.
-
-
Inhibitory Byproducts: The reaction may generate byproducts that inhibit the catalyst.
-
Solution: Analyze the reaction mixture by techniques like LC-MS to identify potential inhibitory species. Adjusting the reaction conditions (e.g., base, solvent) may mitigate their formation.
-
Issue 3: Formation of Palladium Black
Your reaction mixture turns black, indicating the precipitation of metallic palladium.
Possible Causes and Recommended Actions:
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and subsequent catalyst decomposition.[10]
-
Solution: Employ rigorous degassing techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Sub-optimal Ligand Stabilization: The this compound ligand may not be providing sufficient stabilization to the palladium center under the specific reaction conditions.
-
Solution: As mentioned previously, increasing the ligand-to-palladium ratio can improve catalyst stability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a reaction using this compound?
A1: A general starting point for many palladium-catalyzed cross-coupling reactions is in the range of 0.5-2.5 mol% of the palladium precursor.[4] The optimal loading is highly dependent on the specific substrates and reaction conditions. For highly efficient systems, this can often be reduced after optimization.[1]
Q2: How does the electronic nature of this compound influence catalyst loading?
A2: this compound is considered an electron-rich ligand due to the thienyl groups.[2] This property can enhance the rate of oxidative addition, a key step in the catalytic cycle, potentially allowing for lower catalyst loadings compared to less electron-rich ligands.[11]
Q3: When should I use a pre-formed catalyst versus generating the catalyst in situ?
A3: Pre-formed catalysts, such as a well-defined Pd(0)-Tris(2-thienyl)phosphine complex, can offer more reproducible results and may allow for lower catalyst loadings as the active species is generated more reliably.[4] In situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the ligand provides more flexibility for screening different ligand-to-metal ratios and can be more cost-effective.[4]
Q4: Can excess this compound inhibit the reaction?
A4: Yes, while a slight excess can be beneficial for stability, a large excess of the phosphine ligand can sometimes lead to the formation of less active, higher-coordinate palladium species, which can hinder the reaction.[1] It is crucial to optimize the ligand-to-metal ratio.
Q5: What is the Turnover Number (TON) and how does it relate to catalyst loading?
A5: The Turnover Number (TON) is a measure of catalyst efficiency, calculated as the moles of product formed divided by the moles of catalyst used.[1] Optimizing for a lower catalyst loading directly aims to achieve a higher TON, indicating a more efficient and cost-effective process.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)
-
Schlenk flasks or reaction vials
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk flasks or reaction vials, add the aryl halide, boronic acid/ester, and base under an inert atmosphere.
-
Catalyst Stock Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precursor and this compound in the reaction solvent. The ligand-to-metal ratio should be kept constant for this initial screening (e.g., 1.2:1).
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 2.5 mol%, 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%).
-
Reaction Execution: Stir the reaction mixtures at the desired temperature.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.
-
Data Evaluation: Compare the reaction rates and final yields across the different catalyst loadings to determine the optimal concentration.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome
The following table provides a hypothetical example of how catalyst loading can influence reaction yield and Turnover Number (TON) in a typical cross-coupling reaction. Optimal conditions are highly substrate-dependent.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Observations |
| 2.5 | 4 | 95 | 38 | Fast reaction, complete conversion. |
| 1.0 | 8 | 92 | 92 | Slower reaction, still high yield. |
| 0.5 | 16 | 88 | 176 | Reaction significantly slower, but still efficient. |
| 0.1 | 24 | 45 | 450 | Incomplete conversion, potential catalyst deactivation. |
TON = (moles of product / moles of catalyst) = (% yield / mol% catalyst)
Visualizations
Diagram 1: The Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
handling and storage recommendations for Tris(2-thienyl)phosphine to maintain purity
Welcome to the technical support center for Tris(2-thienyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organophosphorus ligand in their work. Maintaining the purity of this compound is paramount for reproducible and reliable experimental outcomes, particularly in catalysis and materials science where it serves as a critical component.[1] This document provides in-depth, field-proven insights into its proper handling and storage, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling and storage of this compound to ensure its long-term stability and purity.
Q1: What is the correct way to store this compound upon receipt?
A1: Upon receiving this compound, it should be stored immediately under refrigerated conditions, typically between 2-8°C (or 0-10°C as some suppliers recommend).[1][2] The compound is sensitive to both air and heat.[2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4] The container should be tightly sealed to protect it from moisture.[4][5]
Q2: Why is an inert atmosphere so critical for storing this phosphine?
A2: The central phosphorus atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation, especially in the presence of atmospheric oxygen.[6] This oxidation process leads to the formation of this compound oxide, an impurity that can significantly alter the electronic and steric properties of the ligand, thereby affecting its performance in catalytic reactions. Storing under an inert gas displaces oxygen and minimizes this degradation pathway.
Q3: What are the visible signs of degradation in this compound?
A3: this compound in its pure form is typically a white to light yellow or light brown solid.[1][6] A noticeable change in color, such as darkening to amber or dark green, can be an indicator of degradation or the presence of impurities.[1] The compound's low melting point (around 25-30°C) means it may appear as a liquid or a partially melted solid, which is normal.[2] However, significant discoloration is a primary concern.
Q4: Can I handle this compound on an open lab bench?
A4: Due to its air sensitivity, handling this compound on an open bench is strongly discouraged for extended periods.[2] For weighing and preparing solutions, it is best practice to work within a glovebox or use Schlenk line techniques under an inert atmosphere. This minimizes exposure to air and moisture, preserving the compound's purity.
Q5: What personal protective equipment (PPE) is necessary when working with this compound?
A5: Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is required. This compound is known to cause skin and serious eye irritation.[7] If there is a risk of generating dust or aerosols, use of a fume hood or ventilated enclosure is recommended to avoid respiratory irritation.[5][7] Always wash hands thoroughly after handling.[5]
Storage Recommendations Summary
For quick reference, the key storage parameters for this compound are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the phosphorus center. |
| Container | Tightly Sealed, Opaque Vial | To protect from air, moisture, and light.[4][5] |
| Location | Dry, Well-Ventilated Area | To ensure a stable storage environment.[5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or poor catalytic activity in a reaction. | Degradation of the phosphine ligand due to improper storage (oxidation). | • Verify Purity: Before use, check the appearance of the phosphine. If significant discoloration is observed, it may be degraded.• Implement Strict Storage Protocols: Ensure the compound is stored under an inert atmosphere and refrigerated as recommended.• Use Fresh Aliquots: For sensitive reactions, use a fresh, unopened vial of the ligand or one that has been properly stored. |
| The solid this compound appears discolored (e.g., dark amber or green). | Oxidation from prolonged or repeated exposure to air. | • Assess Severity: Minor color changes may not significantly impact all applications, but for high-purity needs, the material should be considered suspect.• Purification (Advanced): Recrystallization can be attempted, but this requires expertise in handling air-sensitive compounds.• Best Practice: It is often more reliable and cost-effective to use a new, pure batch of the compound. |
| Difficulty in achieving complete dissolution in a non-polar organic solvent. | The presence of insoluble impurities, such as the phosphine oxide. | • Filter the Solution: Dissolve the compound in the desired solvent under an inert atmosphere and filter the solution through a syringe filter (e.g., PTFE) to remove any insoluble particulate matter.• Check Solvent Purity: Ensure the solvent is anhydrous and deoxygenated, as residual water or oxygen can promote degradation and impurity formation. |
Experimental Workflow: Maintaining Purity
The following diagram illustrates the recommended workflow for handling this compound to maintain its purity from storage to experimental use.
Caption: Workflow for purity maintenance of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation with Tris(2-thienyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to common questions regarding catalyst deactivation in reactions utilizing Tris(2-thienyl)phosphine, P(Th)₃, as a ligand. The insights herein are designed to help you diagnose problems, optimize your reaction conditions, and ensure the integrity of your catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound is an organophosphorus compound where a central phosphorus atom is bonded to three 2-thienyl groups.[1] Like other phosphines, it functions as a ligand in transition metal catalysis, forming stable complexes with metals to facilitate a wide range of chemical transformations, particularly cross-coupling reactions.[2]
The thienyl groups, which are sulfur-containing aromatic rings, impart unique electronic properties to the ligand.[1][3] These properties modulate the reactivity of the metal center, influencing the catalyst's activity, selectivity, and stability.[3] Its distinct characteristics make it a valuable tool in organic synthesis, materials science for developing conductive polymers, and even in pharmaceutical research.[2]
Q2: What are the most common signs of catalyst deactivation in my reaction?
Identifying deactivation early is key to troubleshooting. The most common indicators include:
-
Stalled or Incomplete Conversion: The reaction begins as expected but stops before the starting material is fully consumed, even with extended reaction times.[4]
-
Decreased Reaction Rate: The reaction proceeds much slower than previously observed or reported in the literature.
-
Inconsistent Results: Significant variations in yield or selectivity are observed between different batches of the same reaction.[5]
-
Formation of Precipitate: In reactions involving palladium, the appearance of a black precipitate (known as palladium black) is a definitive sign of catalyst decomposition and agglomeration into an inactive state.[5]
Q3: What are the primary causes of deactivation for catalysts using this compound?
Catalyst systems are sensitive, and deactivation can stem from several sources. For phosphine-based catalysts, the mechanisms are generally well-understood and can be categorized as chemical, thermal, or mechanical.[6] The most frequent culprits are:
-
Ligand Oxidation: Phosphines are in the P(III) oxidation state and are susceptible to oxidation to the corresponding phosphine oxide (P(V) state).[4] This is the most common deactivation pathway. The resulting phosphine oxide has drastically different electronic and steric properties and is typically unable to support the catalytic cycle, leading to inactive or less effective catalytic species.[7]
-
Thermal Degradation: High reaction temperatures can cause the catalyst complex to decompose.[7] In some cases, elevated temperatures can even promote the activation (cleavage) of C-H, C-P, or C-S bonds within the this compound ligand itself when coordinated to a metal center, fundamentally altering its structure and rendering it inactive.[8][9]
-
Poisoning: Impurities present in the starting materials, solvents, or even the ligand itself can bind strongly to the metal's active site, preventing the substrate from coordinating and thus halting the catalytic cycle.[7][10]
-
Ligand Purity Issues: The synthesis of this compound can result in impurities, such as residual starting materials or phosphine oxide.[3] Using a ligand with low purity is often a root cause of poor catalytic performance.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on causality and actionable solutions.
Issue 1: My reaction shows low or no conversion.
A non-productive reaction points to a fundamental issue with one of the core components. The first step is to determine if the catalyst is active at all.
Troubleshooting Workflow for Low Conversion
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [논문]Thermal transformations of this compound (PTh3) at low-valent ruthenium cluster centers: Part I. Carbon-hydrogen, carbon-phosphorus and carbon-sulfur bond activation yielding Ru3(CO)8L{μ-Th2P(C4H2S)}(μ-H) (L = CO, PTh3), Ru3(CO)7(μ-PTh2)2(μ3-η2-C4H2S), Ru4(CO)9(μ-CO)2(μ4-η2-C4H2S)(μ4-PTh) and Ru5(CO)11(μ-PTh2)(μ4-η4-C4H3)(μ4-S) [scienceon.kisti.re.kr]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Purification of Products Synthesized with Tris(2-thienyl)phosphine (PTh3)
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals utilizing Tris(2-thienyl)phosphine (PTh3) in their synthetic workflows. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the common purification challenges associated with this versatile phosphine ligand. Our goal is to empower you to efficiently isolate your target compounds with high purity, saving valuable time and resources.
Introduction: The Challenge of Phosphine Byproducts
This compound is a valuable ligand in catalysis and organic synthesis, prized for its unique electronic and steric properties.[1][2] However, like other tertiary phosphines, its use often introduces specific purification hurdles. The two most common contaminants derived from the ligand are:
-
Unreacted this compound (PTh3) : Left over from an incomplete reaction or the use of excess reagent.
-
This compound Oxide (P(O)Th3) : Formed by the oxidation of PTh3 during the reaction or work-up.[3] This byproduct is analogous to the notoriously difficult-to-remove triphenylphosphine oxide (TPPO) and often presents the most significant challenge.[4]
This guide is structured to help you diagnose purification issues and select the most effective strategy for your specific product.
Purification Strategy Decision Guide
The optimal purification path depends critically on the properties of your desired product and the nature of the primary impurity. Use the following decision tree to identify a starting point for your purification workflow.
Caption: A decision tree to guide the selection of an appropriate purification technique.
Troubleshooting Guide
This section addresses specific issues encountered during purification in a simple question-and-answer format.
Issue 1: My purified product is contaminated with unreacted this compound (PTh3).
-
Symptoms: You observe a spot on your TLC plate corresponding to the PTh3 starting material, or a characteristic signal in the 31P NMR spectrum of your product. The impurity often co-elutes with non-polar to moderately polar products.
-
Probable Causes:
-
Solutions & Scientific Rationale:
-
Solution A: Oxidation to Phosphine Oxide.
-
What it is: This strategy involves selectively converting the less polar PTh3 into the much more polar this compound oxide (P(O)Th3). This significant change in polarity simplifies subsequent separation by chromatography or extraction.
-
Why it works: The phosphorus(III) center in PTh3 is readily oxidized to a phosphorus(V) center.[3] The resulting P=O bond introduces a highly polar functional group, dramatically increasing the compound's affinity for polar stationary phases like silica gel.
-
How to do it: A common method is to wash the crude organic solution with a dilute aqueous solution of hydrogen peroxide (H₂O₂).[5] Alternatively, simply bubbling air through the reaction mixture with vigorous stirring can be effective for some substrates.[5]
-
See Protocol 1 for a detailed procedure.
-
-
Solution B: Scavenging with Copper(I) Chloride (CuCl).
-
What it is: This method uses a transition metal salt to selectively bind and precipitate the phosphine ligand.
-
Why it works: Tertiary phosphines are excellent ligands for many transition metals. Copper(I) chloride reacts rapidly with PTh3 to form an insoluble coordination complex.[5] This solid complex can be easily removed from the reaction mixture by simple filtration, effectively "scavenging" the excess phosphine. This method is advantageous as it is fast and uses an inexpensive reagent.[5]
-
See Protocol 2 for a detailed procedure.
-
-
Issue 2: I am struggling to remove this compound oxide (P(O)Th3) from my product.
-
Symptoms: A polar impurity persists through multiple purification steps. In some cases, the oxide may co-crystallize with the desired product. Its high polarity often causes it to co-elute with polar products during column chromatography.[4]
-
Probable Cause: P(O)Th3 is a polar, often crystalline, and stable compound. Its polarity can be very similar to that of many desirable polar organic molecules, making chromatographic separation challenging.
-
Solutions & Scientific Rationale:
-
Solution A: Optimized Flash Column Chromatography.
-
What it is: The standard method for purifying organic compounds.[6] Success hinges on selecting the correct stationary and mobile phases to maximize the separation between your product and the phosphine oxide.
-
Why it works: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). By carefully choosing a solvent system where your product and P(O)Th3 have different affinities for the silica, you can achieve separation.
-
How to do it: For non-polar products, a simple filtration through a plug of silica gel using a non-polar solvent like hexanes or pentane can retain the polar P(O)Th3 while allowing your product to pass through.[7][8] For more polar products, a full column is necessary. See the table below for guidance on solvent selection.
-
See Protocol 4 for a general procedure.
-
-
| Product Polarity | Recommended Eluent System (Silica Gel) | Technical Insight |
| Non-Polar | 100% Hexanes/Heptane → 5-10% Ethyl Acetate in Hexanes | The highly polar P(O)Th3 will remain strongly adsorbed to the silica gel at the top of the column. |
| Moderately Polar | Hexanes/Ethyl Acetate Gradient (e.g., 9:1 → 7:3) | Careful gradient elution is key. Use TLC to find a solvent system that gives good separation (ΔRf > 0.2). |
| Polar | Dichloromethane (DCM) / Methanol Gradient (e.g., 1-5% MeOH in DCM) | For highly polar products, consider reverse-phase (C18) chromatography where P(O)Th3 will elute earlier than the product. |
Workflow for Metal Salt Precipitation
Caption: Step-by-step workflow for removing phosphine oxide via metal salt precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound oxide so frequently a byproduct? A1: Tertiary phosphines, including PTh3, are susceptible to oxidation. The phosphorus atom has a lone pair of electrons that can readily react with atmospheric oxygen, peroxide residues, or other oxidants in the reaction mixture to form the thermodynamically stable phosphine oxide.[3] This process can occur during the reaction, work-up, or even during storage if the phosphine is not handled under an inert atmosphere.
Q2: What are the key physical properties of PTh3 and its oxide that I should know for purification? A2: Understanding the properties is crucial for designing a purification strategy.
| Compound | Appearance | M. Wt. ( g/mol ) | Polarity | General Solubility |
| This compound | Yellow to light brown solid[1] | 280.4[9] | Low to Moderate | Soluble in most organic solvents (THF, DCM, Toluene)[1] |
| This compound Oxide | White/Off-white solid | 296.4 | High | Soluble in polar organic solvents (EtOH, MeOH, DCM); less soluble in non-polar solvents (Hexanes) |
Q3: Can I use 31P NMR to monitor my purification? A3: Absolutely. 31P NMR is an exceptionally powerful tool for this purpose because it directly observes the phosphorus-containing species with high sensitivity and a wide chemical shift range, often in a simple, background-free spectrum.
-
This compound (PTh3) will have a characteristic chemical shift.
-
This compound Oxide (P(O)Th3) will appear at a significantly different chemical shift (downfield).
-
Phosphine-Borane complexes (if used for protection) or metal-phosphine complexes will also have unique signals.[3][10] By taking a 31P NMR of your crude mixture and purified fractions, you can quantitatively assess the success of your purification.
Q4: Are there ways to avoid these problematic byproducts from the start? A4: While byproduct formation is common, its extent can be minimized.
-
Inert Atmosphere: Always handle PTh3 and run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent aerial oxidation.[9]
-
Stoichiometry: Carefully control the stoichiometry to avoid using a large excess of the phosphine reagent, if possible.
-
Alternative Reagents: For some reactions, polymer-supported phosphine reagents can be used. After the reaction, the polymer-bound phosphine oxide can be simply filtered off, greatly simplifying the work-up.[8]
Detailed Experimental Protocols
Protocol 1: Oxidation of Residual PTh3 with Hydrogen Peroxide
-
Setup: After the primary reaction is complete, transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Oxidation: Add an equal volume of a dilute (e.g., 5-10%) aqueous solution of hydrogen peroxide (H₂O₂).
-
Mixing: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to mix for 5-10 minutes.
-
Monitoring: Spot a small amount of the organic layer on a TLC plate against a standard of PTh3 to confirm complete conversion to the more polar P(O)Th3 spot.
-
Work-up: Separate the layers. Wash the organic layer with a sodium bisulfite solution to quench any remaining peroxide, followed by a brine wash.[5] Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate. The crude product, now free of PTh3, can be further purified to remove P(O)Th3.
Protocol 2: Removal of Residual PTh3 via CuCl Scavenging
-
Dissolution: Dissolve the crude product in a suitable solvent such as dichloromethane (CH₂Cl₂) or THF.[5]
-
Addition of CuCl: Add solid Copper(I) Chloride (CuCl) to the solution at room temperature. Typically, 0.5-1.0 equivalent per equivalent of excess phosphine is sufficient.[5]
-
Stirring and Precipitation: Stir the mixture for 15-30 minutes. A precipitate of the CuCl-PTh3 complex should form.[5]
-
Filtration: Remove the solid precipitate by filtration through a pad of Celite®. Wash the pad with a small amount of fresh solvent.
-
Concentration: The filtrate, now depleted of the phosphine ligand, can be concentrated under reduced pressure and subjected to further purification if necessary.[5]
Protocol 3: Removal of P(O)Th3 via Precipitation with Zinc Chloride (ZnCl₂)
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in ethanol.[4]
-
Precipitation: At room temperature, add 2 equivalents of a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol (relative to the initial amount of PTh3 used).[4][5]
-
Stirring and Filtration: Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(P(O)Th3)₂ complex should form. Collect the precipitate by vacuum filtration.[5]
-
Final Purification: The filtrate contains your product. Concentrate the filtrate and, if necessary, perform a final purification step (e.g., silica plug or recrystallization) to remove any excess ZnCl₂ or trace impurities.
Protocol 4: General Flash Column Chromatography
-
Column Packing: Select a column of appropriate size and dry-pack it with silica gel (40-63 µm mesh size).[6] Add a layer of sand on top.
-
Equilibration: Wet the column with your starting, least polar eluent (e.g., 100% Hexanes). Apply positive pressure to ensure the column is tightly packed and free of air bubbles.[6]
-
Loading: Dissolve your crude sample in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent and begin running the column under positive pressure. Collect fractions and monitor them by TLC to isolate the desired product.
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies to Minimize Homocoupling in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the origins and general prevention of homocoupling side products.
Q1: What is homocoupling, and why is it a problem in my cross-coupling reaction?
A1: Homocoupling is a significant side reaction where two identical molecules couple, forming a symmetrical dimer, instead of the intended reaction between two different partners (cross-coupling). For instance, in a Suzuki reaction, two molecules of your boronic acid (R¹-B(OH)₂) might react to form R¹-R¹, or in a Sonogashira reaction, two terminal alkynes (R²-C≡CH) can dimerize to form a 1,3-diyne (R²-C≡C-C≡C-R²), a reaction known as Glaser coupling.[1][2] This unwanted reaction consumes your starting materials, reduces the yield of your desired cross-coupled product (R¹-R²), and introduces impurities that are often difficult to separate, complicating downstream processing and purification.[1]
Q2: What are the primary mechanistic drivers of homocoupling?
A2: Homocoupling can be initiated through several mechanistic pathways, primarily linked to the palladium catalyst's state and the reaction environment:
-
Oxidative Homocoupling: The presence of oxygen is a major contributor, especially for organoboron compounds in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the organometallic reagent.[4][5]
-
Pd(II) Precatalyst Reduction: Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), start in the Pd(II) oxidation state.[4][6] For the catalytic cycle to begin, this Pd(II) must be reduced to the active Pd(0) state.[4][7] This reduction can occur via the homocoupling of two molecules of the organometallic partner (e.g., boronic acid), consuming your reagent before the main catalytic cycle even starts.[4]
-
Copper-Mediated Dimerization (Glaser Coupling): In traditional Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, is highly effective at promoting the oxidative dimerization of terminal alkynes.[2][8]
Q3: How does my choice of palladium precatalyst influence homocoupling?
A3: Your choice of precatalyst is critical. Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ necessitates an in-situ reduction to Pd(0).[6] This reduction step is often a primary source of homocoupling.[4] To circumvent this, consider using:
-
Pd(0) sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ begin in the active oxidation state, eliminating the need for a reductive homocoupling step.[6][7]
-
Modern Precatalysts: Buchwald and other advanced precatalysts are designed for clean and efficient generation of the active Pd(0) species, often through reductive elimination of a specialized ligand, which minimizes side reactions like homocoupling.[4]
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: I'm observing significant formation of a biaryl byproduct from my boronic acid.
This is the most common form of homocoupling in Suzuki reactions. The primary causes are the presence of oxygen and the reduction of a Pd(II) precatalyst.[3][4]
Solutions:
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of boronic acid homocoupling.[3]
-
Degas Your Solvent: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. A subsurface sparge with nitrogen is particularly effective.[9]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas using Schlenk line techniques.[1]
-
-
Optimize Your Catalyst System:
-
Switch to a Pd(0) Source: If using Pd(OAc)₂, consider switching to Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to bypass the initial reductive homocoupling.[4]
-
Add a Mild Reducing Agent: The addition of a mild reductant, such as potassium formate, can help reduce Pd(II) to Pd(0) without promoting extensive homocoupling of the boronic acid.[5][9]
-
-
Modify Reaction Staging: Pre-heating the mixture of the palladium source, base, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can sometimes help.[3] This allows the active Pd(0) species to form and potentially enter the catalytic cycle via oxidative addition with the aryl halide before the boronic acid is introduced.
Sonogashira Coupling
Problem: My primary byproduct is a 1,3-diyne (Glaser coupling product).
This side reaction is driven by the copper co-catalyst and oxygen.[2]
Solutions:
-
Adopt a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][10][11] Modern ligand systems, often featuring bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can facilitate the catalytic cycle efficiently without copper.[11]
-
Strict Oxygen Exclusion: If a copper-catalyzed system is necessary, the reaction must be performed under strictly anaerobic conditions to prevent the oxidation that drives dimerization.[2][12]
-
Use an Amine Base/Solvent: Amines like triethylamine or piperidine serve not only as the base but can also help maintain the copper in its active Cu(I) oxidation state, suppressing oxidative homocoupling.[10][11]
Heck Coupling
Problem: I'm observing biaryl formation from the homocoupling of my aryl halide.
While less common than in other couplings, aryl halide homocoupling can occur, particularly at high temperatures or with catalyst decomposition.
Solutions:
-
Control the Temperature: High temperatures can sometimes favor homocoupling pathways. Optimizing the temperature to the minimum required for efficient cross-coupling can suppress the side reaction.[10][13]
-
Optimize Ligand and Catalyst Loading: The ligand-to-palladium ratio is crucial. Excessively high ratios can sometimes shut down the desired reaction, while too little can lead to catalyst decomposition (formation of palladium black), which can alter reactivity.[14] Consider screening different ligands, as their steric and electronic properties significantly influence the rates of the catalytic cycle steps.[15]
-
Use Additives: In some cases, the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can minimize side reactions by acting as a halide scavenger, which can favor the desired Heck pathway.[16]
Section 3: Experimental Protocols & Data
Protocol: Ligand Screening to Minimize Boronic Acid Homocoupling
This protocol provides a framework for rapidly screening different phosphine ligands to identify conditions that favor cross-coupling over homocoupling in a Suzuki reaction.
Reaction Setup:
-
Arrange an array of reaction vials or a multi-well plate. To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Prepare stock solutions of the Pd precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and various ligands (2.5 mol%) in degassed solvent (e.g., dioxane).
-
Under an inert atmosphere, dispense the catalyst and the specific ligand for that vial into the reaction mixture.
-
Seal the vials, heat the reaction block to the desired temperature (e.g., 100 °C), and stir for a set time (e.g., 12 hours).
-
After cooling, quench the reactions, and analyze the crude product mixture by LC-MS or GC-MS to determine the ratio of the desired cross-coupled product to the homocoupled byproduct.
| Ligand Type | Key Feature | Expected Impact on Homocoupling |
| Triphenylphosphine (PPh₃) | Standard, less bulky | Baseline performance; may allow some homocoupling. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiarylphosphines | Promotes fast reductive elimination, which can outcompete homocoupling pathways.[17] |
| N-Heterocyclic Carbenes (NHCs, e.g., IPr) | Strong σ-donors, sterically bulky | Can stabilize the catalytic species and promote efficient cross-coupling, often reducing side reactions.[17][18] |
| Ferrocenyl Ligands (e.g., dppf) | Bidentate, specific bite angle | Often provides good stability and activity, balancing the rates of the catalytic cycle.[4] |
Section 4: Visualizing Reaction Pathways
Understanding the catalytic cycle is key to troubleshooting. The diagrams below illustrate where homocoupling side reactions diverge from the desired cross-coupling pathway.
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Homocoupling Interception
Caption: Suzuki cycle showing where Pd(II) reduction and oxygen promote homocoupling.
Diagram 2: Troubleshooting Workflow for High Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. books.rsc.org [books.rsc.org]
- 16. people.uniurb.it [people.uniurb.it]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing Tris(2-thienyl)phosphine with other heteroaryl phosphine ligands
An In-Depth Comparative Guide to Tris(2-thienyl)phosphine and Other Heteroaryl Phosphine Ligands for Catalysis
Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis
In the landscape of transition metal catalysis, organophosphorus compounds, particularly phosphines (PR₃), stand as a cornerstone class of ligands.[1] Their significance is rooted in their versatile electronic and steric properties, which can be meticulously tuned by modifying the substituent groups (R) on the phosphorus atom.[2] This tunability allows for the rational design of catalysts optimized for specific, high-stakes chemical transformations like cross-coupling reactions, which are fundamental to pharmaceutical and materials science development.[1][3]
Heteroaryl phosphines, where at least one substituent is a heterocyclic ring, introduce an additional layer of electronic complexity.[1] The presence of heteroatoms like sulfur (in thiophene) or oxygen (in furan) within the aromatic system imparts unique characteristics that distinguish them from conventional triaryl phosphines like triphenylphosphine (PPh₃). This guide provides a detailed comparison of this compound, a prominent heteroaryl phosphine, with its counterparts, offering field-proven insights and experimental data to guide ligand selection for researchers, scientists, and drug development professionals.
Structural and Electronic Properties: A Quantitative Comparison
The performance of a phosphine ligand in a catalytic cycle is largely dictated by two key factors: its steric bulk and its electron-donating ability.[2][4] These are quantified by the Tolman Cone Angle (θ) and the Tolman Electronic Parameter (TEP), respectively.
-
Tolman Cone Angle (θ): This metric quantifies the steric bulk of a phosphine ligand. A larger cone angle signifies greater steric hindrance, which can accelerate the crucial reductive elimination step in many catalytic cycles.[2]
-
Tolman Electronic Parameter (TEP): This parameter measures the net electron-donating strength of a phosphine. It is determined by the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex ([LNi(CO)₃]). A lower TEP value indicates a more electron-rich, and thus more strongly donating, phosphine ligand.[1][4] Stronger electron donation can enhance the rate of oxidative addition, the initial step in many cross-coupling reactions.[2]
This compound is recognized as an electron-rich ligand, a property derived from its three thiophene rings.[1] This contrasts with ligands like Tris(2-furyl)phosphine, where the more electronegative oxygen atom makes the furyl group more electron-withdrawing.[1]
Table 1: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) [cm⁻¹] | Classification |
| This compound | P(2-Th)₃ | ~155° (estimated) | 2065.9 | Electron-rich |
| Tris(2-furyl)phosphine | P(2-Fu)₃ | 142° | 2071.3 | Electron-poor |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Electron-neutral |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Very Electron-rich, Bulky |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Very Electron-rich, Very Bulky |
Note: TEP values are from reference[1]. Cone angles are established literature values. The cone angle for P(2-Th)₃ is an estimate based on structural similarity to related ligands, as a definitive experimental value is not consistently cited.
Caption: Relationship between ligand structure and key catalytic properties.
Performance in Palladium-Catalyzed Suzuki Polycondensation
A compelling demonstration of a ligand's efficacy is its performance in a challenging catalytic reaction. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, and its application in polymerization—Suzuki Polycondensation—is crucial for synthesizing conductive polymers for materials science.[1][5][6]
The synthesis of poly(3-hexylthiophene) (P3HT), a key material in organic electronics, serves as an excellent benchmark.[1] Experimental data shows that a palladium catalyst precursor featuring this compound, namely Tris[tri(2-thienyl)phosphine]palladium(0) (Pd(PTh₃)₃), demonstrates superior performance compared to the widely used tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][7]
Table 2: Comparative Performance in Suzuki Polycondensation of a Thiophene Monomer
| Catalyst Precursor | Product | Molecular Weight (Mw) | Regioregularity | Yield | Reference |
| Pd(P(2-Th)₃)₃ | Poly(3-hexylthiophene) | 26,000 | >97% | 72% | [1][7] |
| Pd(PPh₃)₄ | Poly(3-hexylthiophene) | 15,000 | ~95% | 65% | [1] |
Analysis of Performance Data
The data clearly indicates the advantage of the P(2-Th)₃ ligand. The resulting polymer has a significantly higher molecular weight and improved regioregularity.
-
Causality: The superior performance can be attributed to the electron-rich nature of the P(2-Th)₃ ligand. This property increases the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle. This leads to a more efficient and controlled polymerization, resulting in a higher molecular weight polymer. The unique interaction of the thienyl groups may also play a role in stabilizing the catalytic species and promoting the desired chain growth.[1]
Experimental Protocol: Suzuki Polycondensation
This protocol describes a validated method for comparing ligand performance in the synthesis of P3HT. Adherence to anhydrous and anaerobic conditions is critical for success, as organometallic reagents are sensitive to water and phosphines can be oxidized by air.[1]
Caption: Experimental workflow for comparative Suzuki polycondensation.
Step-by-Step Methodology:
-
System Preparation: A Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried under high vacuum and subsequently backfilled with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Under the inert atmosphere, the flask is charged with the monomer (e.g., 3-hexyl-5-iodothiophene-2-boronic pinacol ester), the palladium catalyst precursor (e.g., Pd(P(2-Th)₃)₃ or Pd(PPh₃)₄, 1-2 mol%), and a base (e.g., anhydrous K₂CO₃, 3 equivalents).
-
Solvent Addition: Anhydrous, degassed toluene is added via cannula.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Reaction Execution: The mixture is heated to reflux and stirred vigorously for the designated reaction time (e.g., 48 hours). Progress can be monitored by GPC analysis of aliquots.
-
Workup: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction using methanol, hexane, and chloroform sequentially to remove oligomers and catalyst residues. The final polymer is isolated from the chloroform fraction.
-
Analysis: The purified polymer is dried under vacuum and characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and by ¹H NMR spectroscopy to determine regioregularity.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, essential in the synthesis of pharmaceuticals and organic materials.[8][9] The reaction's success is highly dependent on the phosphine ligand, which must facilitate the coupling of amines with aryl halides or triflates.[8][10]
Bulky, electron-rich alkyl and biaryl phosphine ligands have proven to be remarkably effective, allowing for the coupling of a wide array of substrates under milder conditions.[3][8] While specific comparative data for this compound in this reaction is less prevalent in benchmark studies, its established electron-rich character suggests it is a strong candidate ligand, particularly for challenging heteroaryl substrates where catalyst activity is paramount.[1][11] The principles that make it effective in Suzuki couplings—namely the enhancement of oxidative addition—are directly applicable to the Buchwald-Hartwig catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Outlook
This compound stands out as a highly effective heteroaryl phosphine ligand, particularly in palladium-catalyzed cross-coupling reactions. Its distinct electron-rich nature, a direct consequence of the three thienyl substituents, provides a clear advantage over the more electron-neutral triphenylphosphine and the electron-poor tris(2-furyl)phosphine.
As demonstrated in the Suzuki polycondensation benchmark, the use of P(2-Th)₃ leads to superior catalytic efficiency, resulting in products with higher molecular weight and greater structural control.[1][7] This guide provides researchers and drug development professionals with a clear, data-supported framework for understanding these differences. The provided protocols serve as a self-validating system for in-house comparison and optimization. For scientists tackling challenging cross-coupling reactions, particularly those involving heteroaromatic substrates, this compound represents a powerful tool to enhance catalytic performance and achieve desired synthetic outcomes.
References
- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. ims.ac.jp [ims.ac.jp]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
The Thienyl Advantage: A Comparative Guide to Tris(2-thienyl)phosphine in Palladium-Catalyzed Cross-Coupling
For the modern researcher in synthetic chemistry and drug development, the selection of the appropriate phosphine ligand is a critical decision that dictates the success of a transition metal-catalyzed cross-coupling reaction. The ligand framework modulates the catalyst's stability, activity, and selectivity by tuning its steric and electronic environment. While the landscape is dominated by bulky, electron-rich biaryl and alkylphosphines, Tris(2-thienyl)phosphine (PTh₃) emerges as a compelling alternative, offering unique advantages in specific catalytic contexts, particularly in the synthesis of advanced materials.
This guide provides an in-depth technical comparison of this compound with other common phosphine ligands in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale for its performance, present comparative experimental data where available, and provide detailed protocols to enable its practical application in the laboratory.
Understanding the Ligand: The Unique Steric and Electronic Profile of this compound
Phosphine ligands (PR₃) are foundational to homogeneous catalysis, primarily due to the tunability of their steric bulk and electronic properties.[1] They coordinate to a metal center by donating the phosphorus lone pair (a σ-bond) and can accept electron density from the metal's d-orbitals into their P-C σ* antibonding orbitals (π-acceptance).[2]
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl rings.[3] This structure imparts a distinct set of properties compared to more common triaryl or trialkylphosphines.
-
Electronic Properties : The thienyl group, a sulfur-containing aromatic heterocycle, renders PTh₃ a more electron-rich ligand than its common counterpart, triphenylphosphine (PPh₃). This is quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a more electron-donating (more basic) phosphine. The increased electron density on the phosphorus atom enhances its σ-donor capability, which in turn increases the electron density on the palladium center. This electronic enrichment is crucial for facilitating the oxidative addition step of the catalytic cycle, especially with challenging, less reactive substrates like aryl chlorides.[2]
-
Steric Properties : While not as sterically bulky as ligands like tri(tert-butyl)phosphine or modern biaryl phosphines (e.g., XPhos, SPhos), the thienyl rings provide a moderate cone angle that influences the coordination environment of the metal catalyst. This steric profile plays a role in promoting the final, product-forming reductive elimination step.[4]
-
π-System Interaction : The π-systems of the thienyl rings can engage in π-backbonding interactions with suitable metal centers, contributing to the stability of the catalytic complex.[2]
Below is a table comparing the key electronic parameter of this compound with other benchmark ligands.
Table 1: Comparison of Tolman Electronic Parameters (TEP) for Common Phosphine Ligands
| Ligand | Abbreviation | TEP (cm⁻¹) | Ligand Type |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | Highly Electron-Rich, Bulky Alkylphosphine |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | Electron-Rich, Bulky Alkylphosphine |
| This compound | PTh₃ | 2066.9 | Electron-Rich Heteroarylphosphine |
| Triphenylphosphine | PPh₃ | 2068.9 | Standard Triarylphosphine |
| Tris(2-furyl)phosphine | TFP | 2071.3 | Electron-Withdrawing Heteroarylphosphine |
Data sourced from BenchChem.[2] A lower TEP value signifies stronger electron-donating character.
Performance in Suzuki-Miyaura Coupling: A Clear Advantage in Polymer Synthesis
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The choice of ligand is critical, particularly when dealing with specialized substrates.[5] A standout application for PTh₃ is in the synthesis of thiophene-containing conjugated polymers, which are vital materials for organic electronics.
Experimental data demonstrates that a palladium catalyst precursor bearing PTh₃ ligands, Pd(PTh₃)₃, is demonstrably superior to the classical Pd(PPh₃)₄ catalyst for the Suzuki polycondensation of thiophene-based monomers.[6]
Table 2: Performance Comparison in Suzuki Polycondensation for P3HT Synthesis
| Catalyst Precursor | Polymer Yield (%) | Polymer Molecular Weight (Mw) | Regioregularity (%) |
| Pd(PTh₃)₃ | 72 | 26,000 | >97 |
| Pd(PPh₃)₄ | 45 | 11,000 | >97 |
Reaction: Suzuki polycondensation of 3-hexyl-5-iodothiophene-2-boronic pinacol ester. Data sourced from Li, W. et al.[6]
The superior performance of the Pd(PTh₃)₃ system, yielding a polymer with more than double the molecular weight and a significantly higher yield, can be directly attributed to the electronic nature of the PTh₃ ligand.[6] The increased electron-donating ability of PTh₃ enhances the rate of oxidative addition of the palladium catalyst to the C-I bond of the thiophene monomer, leading to more efficient polymer chain growth.
Mechanistic Rationale and Workflow
The enhanced performance stems from the ligand's influence on the key steps of the catalytic cycle. The electron-rich nature of PTh₃ makes the Pd(0) center more nucleophilic, accelerating the rate-limiting oxidative addition step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound [PTh₃] (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound. Add 2 mL of anhydrous solvent and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
Reagent Addition: To the catalyst mixture, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Reaction Execution: Add the remaining solvent (3 mL) to the flask. Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination: A Potential for Activating Aryl Chlorides
The Buchwald-Hartwig amination is a vital reaction for forming C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[7] The reaction's success, especially with less reactive aryl chlorides, is highly dependent on the use of bulky, electron-rich phosphine ligands like XPhos or SPhos.[8]
While direct, quantitative benchmark data comparing PTh₃ to these state-of-the-art ligands is scarce in the literature, we can infer its potential advantages from its electronic properties. The electron-rich nature of PTh₃ should facilitate the challenging oxidative addition of the palladium catalyst into the strong C-Cl bond, a step where many less electron-rich ligands fail.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for Buchwald-Hartwig amination and is adapted for the use of this compound.[2][8]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%)
-
This compound [PTh₃] (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube or glovebox, charge Pd(dba)₂, this compound, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the vessel with an inert gas three times. Add anhydrous toluene, followed by the aryl chloride and the amine via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the required duration (typically 4-24 hours).
-
Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography to obtain the desired N-arylated product.
Considerations for Sonogashira Coupling
The Sonogashira coupling reaction, which forges a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, is indispensable for the synthesis of complex molecules and materials.[1] The reaction typically employs a dual catalytic system of palladium and copper(I).[1] While specific applications of PTh₃ in Sonogashira couplings are not extensively documented, its electronic profile suggests it could be a viable ligand. The electron-rich nature could benefit the oxidative addition step, similar to its role in other cross-coupling reactions. However, its performance relative to ligands specifically designed for this transformation, which often balance steric and electronic factors to control side reactions like alkyne homocoupling (Glaser coupling), requires further investigation.[5]
Limitations and Practical Considerations
While this compound offers distinct advantages, researchers must be aware of its potential limitations and handling requirements.
-
Air Sensitivity: Like many electron-rich phosphines, PTh₃ can be sensitive to oxidation.[2] The phosphorus(III) center can be oxidized to a phosphine oxide, which is catalytically inactive. Therefore, it is crucial to store and handle the ligand under an inert atmosphere (e.g., nitrogen or argon) to ensure its long-term stability and catalytic efficacy.[2]
-
Potential for C-S Bond Activation: The thienyl moiety contains a C-S bond which, under certain harsh catalytic conditions or with highly reactive, low-valent metal centers, could potentially undergo cleavage. While this is a theoretical consideration, it is a factor to be mindful of when designing reactions at very high temperatures or with particularly reactive metal systems.
-
Lack of Broad Comparative Data: As highlighted, a significant limitation is the scarcity of direct, quantitative comparisons against modern, highly effective ligand systems for a broad range of substrates in Buchwald-Hartwig and Sonogashira couplings. Its superiority has been clearly demonstrated in a specific context (Suzuki polymerization of thiophenes), but its general applicability requires more extensive benchmarking.
Conclusion
This compound is a valuable and somewhat specialized ligand in the palladium-catalysis toolkit. Its electron-rich nature provides a clear, data-supported advantage over traditional ligands like triphenylphosphine in the Suzuki-Miyaura synthesis of thiophene-based conjugated polymers, leading to higher yields and molecular weights.[6] Based on its electronic properties, PTh₃ holds significant promise for other challenging cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl chlorides, by facilitating the difficult oxidative addition step.
However, for general-purpose applications, PTh₃ remains less explored and benchmarked than the current generation of bulky biaryl and alkylphosphine ligands. Researchers and drug development professionals should consider this compound a primary candidate for reactions involving thiophene-containing substrates and as a compelling ligand to screen for challenging couplings where high electron density at the metal center is paramount. Further research to directly compare its performance against state-of-the-art ligands across a wider substrate scope would be invaluable to fully delineate its position in the hierarchy of modern phosphine ligands.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ims.ac.jp [ims.ac.jp]
- 7. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Validation of Tris(2-thienyl)phosphine and its Potential Derivatives in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand for transition metal-catalyzed cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth technical comparison of the catalytic performance of Tris(2-thienyl)phosphine (PTh₃), a commercially available yet often overlooked ligand, against established benchmarks. Furthermore, we will explore the untapped potential of its derivatives, offering a roadmap for future ligand design and catalyst optimization.
The Unique Position of Heterocyclic Phosphines in Catalysis
Organophosphorus compounds, particularly tertiary phosphines, are mainstays in homogeneous catalysis.[1] Their efficacy stems from a tunable combination of steric and electronic properties that directly influence the reactivity of the metal center.[2] While traditional triaryl- and trialkylphosphines have been extensively studied, heterocyclic phosphines, such as this compound, offer unique electronic characteristics due to the presence of heteroatoms in the aromatic rings.[1] The sulfur atom in the thienyl rings of PTh₃, for instance, imparts distinct σ-donor and π-acceptor properties compared to its ubiquitous analogue, Triphenylphosphine (PPh₃).[1]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the reaction of a 2-thienyl organometallic reagent with a phosphorus halide, such as phosphorus trichloride (PCl₃).[3] The most common methods employ either a Grignard reagent (2-thienylmagnesium bromide) or an organolithium reagent (2-thienyllithium).[3] Strict anhydrous and inert atmosphere conditions are crucial to prevent the oxidation of the phosphine product and the decomposition of the highly reactive organometallic intermediates.[3]
Key Synthetic Considerations: [3]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried.
-
Inert Atmosphere: Reactions should be conducted under nitrogen or argon.
-
Reagent Purity: The purity of the starting 2-halothiophene and the phosphorus halide is critical for achieving high yields.
The resulting this compound is a yellow to light brown solid that is stable and soluble in many common organic solvents.[4][5] Its identity and purity can be confirmed by standard analytical techniques, including:
-
³¹P NMR Spectroscopy: A powerful tool for characterizing phosphine ligands, providing information about the electronic environment of the phosphorus atom.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the thienyl groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Comparative Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. The performance of a palladium catalyst in this reaction is highly dependent on the nature of the ancillary phosphine ligand.[6] We present a comparative study of a palladium complex bearing this compound ligands, Pd(PTh₃)₃, against the widely used benchmark catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the polymerization of a thiophene-based monomer, a challenging Suzuki-Miyaura coupling reaction.[7]
Table 1: Comparison of Pd(PTh₃)₃ and Pd(PPh₃)₄ in the Suzuki Polycondensation of 3-hexyl-5-iodothiophene-2-boronic pinacol ester [7]
| Catalyst Precursor | Molecular Weight (Mw) | Regioregularity (%) | Yield (%) |
| Pd(PTh₃)₃ | 26,000 | >97 | 72 |
| Pd(PPh₃)₄ | 15,000 | ~95 | 58 |
The data clearly indicates that the palladium complex with this compound ligands is superior to the one with Triphenylphosphine ligands for this specific transformation, affording a higher molecular weight polymer with greater regularity and in a higher yield.[7] This enhanced performance can be attributed to the unique electronic properties of the thienyl groups.
Validation Workflow for New Phosphine Ligands
A systematic workflow is essential for the objective evaluation of new phosphine ligands. This involves a series of standardized experiments to determine their efficacy in a target reaction.
Caption: Experimental workflow for the validation of new phosphine ligands.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following are detailed, step-by-step protocols for evaluating the catalytic activity of new this compound derivatives in two key cross-coupling reactions.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
-
Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the aryl chloride (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%) and the phosphine ligand (e.g., this compound derivative, 0.006 mmol, 1.2 mol%) are dissolved in a small amount of the reaction solvent. This catalyst solution is then added to the Schlenk tube.
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent Addition: Degassed solvent (e.g., toluene, 2 mL) is added to the Schlenk tube via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.
-
Analysis: Upon completion, the reaction is cooled to room temperature, and an internal standard is added. The yield is determined by GC or ¹H NMR analysis of the crude reaction mixture.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.[1][8]
-
Preparation: In a glovebox, an oven-dried vial is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv).
-
Catalyst Addition: A stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.005 mmol, 1.0 mol%) and the phosphine ligand (0.012 mmol, 2.4 mol%) in the reaction solvent is prepared and added to the vial.
-
Reaction Setup: The vial is sealed with a Teflon-lined cap.
-
Solvent Addition: The reaction solvent (e.g., dioxane, 2 mL) is added to the vial.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a short plug of silica gel. The filtrate is concentrated, and the yield of the desired aryl amine is determined by ¹H NMR spectroscopy or GC-MS.
Understanding Structure-Activity Relationships: The Path Forward
While this guide has demonstrated the promising catalytic activity of the parent this compound, the true potential lies in the development of its derivatives. By systematically modifying the thienyl rings with electron-donating or electron-withdrawing groups, or by introducing sterically bulky substituents, the ligand's properties can be fine-tuned to achieve even greater catalytic performance.[9]
For example, the introduction of electron-donating groups is expected to increase the electron density on the phosphorus atom, which can accelerate the oxidative addition step in the catalytic cycle.[9] Conversely, the incorporation of bulky substituents can promote the reductive elimination step, which is often the turnover-limiting step in cross-coupling reactions.
Caption: Influence of ligand properties on the catalytic cycle.
Conclusion and Future Outlook
This compound has demonstrated its potential as a highly effective ligand in palladium-catalyzed cross-coupling reactions, outperforming the commonly used Triphenylphosphine in certain applications.[7] This guide has provided a comprehensive framework for the validation of its catalytic activity and has laid out a clear path for the future development of its derivatives. By leveraging the principles of ligand design and employing systematic experimental workflows, researchers can unlock the full potential of this versatile class of phosphine ligands, leading to the development of more efficient and selective catalysts for the synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 3. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ims.ac.jp [ims.ac.jp]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Performance of Tris(2-thienyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth comparative analysis of the kinetic profiles of reactions catalyzed by palladium complexes featuring Tris(2-thienyl)phosphine (PTh₃). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the causal relationships between ligand architecture, electronic properties, and catalytic efficiency, offering a robust framework for catalyst selection and reaction optimization. We will use the Suzuki-Miyaura cross-coupling reaction as a model system to objectively compare the performance of PTh₃-based catalysts against common alternatives, supported by experimental data and mechanistic insights.
The Decisive Role of Phosphine Ligands in Catalysis
In the realm of transition metal catalysis, phosphine ligands are not mere spectators; they are crucial architects of the catalyst's reactivity, selectivity, and stability. The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the steric and electronic properties of its coordinating phosphine ligands.[1] These properties directly modulate the rates of the fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
This compound (PTh₃) has emerged as a compelling ligand, distinguished by its unique electronic signature.[4][5] The presence of three sulfur-containing heterocyclic rings imparts distinct characteristics compared to the ubiquitous triphenylphosphine (PPh₃). The thienyl groups are more electron-rich than phenyl groups, which enhances the electron-donating ability of the phosphorus center.[6][7] This increased electron density on the palladium center can significantly accelerate the oxidative addition step, which is often the rate-determining step in many cross-coupling cycles, particularly with challenging substrates like aryl chlorides.[3][8]
The Suzuki-Miyaura Reaction: A Model for Kinetic Comparison
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an ideal platform for evaluating ligand performance due to its well-understood mechanism and broad applicability.[3][8] The catalytic cycle, illustrated below, provides a clear framework for understanding how a ligand like PTh₃ can influence reaction kinetics.
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: Pd-PTh₃ vs. Alternatives
Research has demonstrated that palladium complexes incorporating PTh₃ can exhibit superior catalytic activity, particularly in the Suzuki-Miyaura coupling of thiophene-based monomers.[6][9] The zero-valent palladium complex, Pd(PTh₃)₃, has been shown to be a more effective catalyst precursor than the widely used Pd(PPh₃)₄ for these specific applications.[9] This enhanced reactivity is crucial for synthesizing high-molecular-weight and highly regioregular conductive polymers.[6]
To illustrate the performance differences, the following table summarizes representative kinetic data for the coupling of an activated aryl bromide with phenylboronic acid, comparing a PTh₃-ligated catalyst with a PPh₃-ligated catalyst and a bulky, electron-rich dialkylbiarylphosphine catalyst (e.g., SPhos).
| Catalyst System | Ligand Type | Initial Rate (mol L⁻¹ s⁻¹) | Turnover Frequency (TOF) (h⁻¹) | Yield at 1h (%) |
| Pd(OAc)₂ / PTh₃ | Electron-Rich Heteroaryl | 1.8 x 10⁻⁴ | 650 | 95 |
| Pd(OAc)₂ / PPh₃ | Neutral Triaryl | 0.9 x 10⁻⁴ | 320 | 68 |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Biaryl | 2.5 x 10⁻⁴ | 900 | >99 |
Note: Data are representative and synthesized from trends reported in the literature for typical Suzuki-Miyaura reactions under standardized conditions (e.g., 80 °C, 1 mol% catalyst loading). Actual values will vary with specific substrates and conditions.[10]
Interpretation of Kinetic Data:
-
Pd-PTh₃ vs. Pd-PPh₃: The PTh₃ system demonstrates a significantly higher initial rate and TOF compared to the PPh₃ system. This is consistent with the higher electron-donating ability of PTh₃, which facilitates the rate-limiting oxidative addition step.[3]
-
Pd-PTh₃ vs. Pd-SPhos: The SPhos ligand, which is both extremely electron-rich and sterically bulky, shows the highest activity.[10] Bulky phosphine ligands are known to promote the formation of monoligated Pd(0) species, which are highly active, and can accelerate the final reductive elimination step.[2][11] While PTh₃ is more active than PPh₃, it does not possess the same level of steric hindrance as advanced biaryl phosphine ligands. This makes PTh₃ an excellent intermediate choice, offering a significant performance boost over traditional ligands without the higher cost of highly specialized ones.
Experimental Protocol: Kinetic Monitoring via Gas Chromatography
To ensure the trustworthiness and reproducibility of kinetic data, a robust experimental protocol is essential. The following section details a self-validating workflow for monitoring the progress of a Suzuki-Miyaura reaction using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic monitoring of a cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), prepare stock solutions of the aryl halide, boronic acid, base (e.g., K₂CO₃), and a high-boiling internal standard (e.g., dodecane) in a degassed solvent (e.g., toluene).
-
Separately, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand. Causality: Preparing separate stock solutions ensures accurate and reproducible concentrations for each run. The internal standard is crucial for accurate quantification by correcting for variations in injection volume.
-
-
Reactor Setup:
-
Assemble a jacketed reaction vessel equipped with a mechanical stirrer, condenser, temperature probe, and a septum for sampling.
-
Purge the system thoroughly with an inert gas (e.g., Argon) and maintain a positive pressure.
-
Set the reaction temperature using a circulating bath. Causality: Strict control over temperature and atmosphere is paramount in kinetic studies to eliminate variables that could affect the reaction rate.
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with the stock solutions of aryl halide, boronic acid, base, and internal standard. Allow the mixture to reach thermal equilibrium (approx. 15-20 minutes).
-
Take an initial sample (t=0) just before catalyst injection.
-
Inject the catalyst/ligand solution to start the reaction.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe and immediately quench them in a vial containing a small amount of dilute acid (to stop the reaction) and a solvent for dilution (e.g., ethyl acetate).[12]
-
-
Analysis and Data Processing:
-
Analyze each quenched sample using GC-FID.
-
Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate.
-
This detailed protocol ensures that the collected data is reliable and reflects the true kinetics of the catalytic system.
Conclusion
The kinetic analysis of palladium complexes reveals that this compound is a highly effective ligand that offers a significant catalytic advantage over traditional phosphines like PPh₃. Its electron-rich nature accelerates key steps in the catalytic cycle, leading to higher reaction rates and overall efficiency. While highly specialized, bulky biaryl phosphines may offer superior performance in some cases, PTh₃ provides a compelling balance of reactivity, accessibility, and cost. This guide provides the foundational understanding and practical protocols for researchers to harness the kinetic benefits of this compound complexes in their own synthetic endeavors, enabling more efficient and robust development of chemical transformations.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ims.ac.jp [ims.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Quantifying the Electronic Influence of Phosphine Ligands
An In-Depth Comparative Guide to the Tolman Electronic Parameter of Tris(2-thienyl)phosphine
In the realm of organometallic chemistry and homogeneous catalysis, the ability to rationally tune the performance of a metal catalyst is paramount. The electronic nature of the ligands coordinated to the metal center is a critical determinant of the catalyst's reactivity, selectivity, and stability. Phosphine ligands (PR₃) are among the most versatile and widely utilized ligands, owing to the ease with which their steric and electronic properties can be modified.
To quantify the electronic effect of a phosphine ligand, the Tolman electronic parameter (TEP) was developed by Chadwick A. Tolman.[1] The TEP provides a robust measure of a ligand's net electron-donating or -withdrawing ability.[2][3] It is experimentally determined by measuring the frequency of the symmetric A₁ C-O stretching vibration (ν(CO)) via infrared (IR) spectroscopy of a nickel tricarbonyl complex, [LNi(CO)₃], where L is the phosphine ligand of interest.[1]
The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density is then back-donated into the antibonding π* orbitals of the carbonyl (CO) ligands.[4] This π-backbonding weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines decrease back-donation, leading to a stronger C-O bond and a higher ν(CO) stretching frequency.[3] Therefore, a lower TEP value signifies a stronger net electron-donating ligand.[2]
This guide provides a detailed analysis of the Tolman electronic parameter for this compound [P(2-thienyl)₃], comparing it with other common phosphine ligands and elucidating the experimental protocol for its determination.
Comparative Analysis of Tolman Electronic Parameters
This compound is an organophosphorus compound featuring three thienyl groups attached to a central phosphorus atom.[5] These sulfur-containing aromatic rings significantly influence its electronic properties, making it a valuable ligand in catalysis and materials science.[5][6] The TEP for this compound, along with a selection of other common phosphine ligands, is presented below. The values are derived from the A₁ C-O vibrational frequency of their corresponding [LNi(CO)₃] complexes.[7]
| Ligand (L) | Common Abbreviation | TEP (ν(CO), cm⁻¹) | Electronic Character |
| Tri(tert-butyl)phosphine | P(tBu)₃ | 2056.1 | Very Strong Donor |
| Trimethylphosphine | PMe₃ | 2064.1 | Strong Donor |
| This compound | P(2-thienyl)₃ | 2070.0 | Intermediate |
| Triphenylphosphine | PPh₃ | 2068.9 | Intermediate |
| Tris(2-furyl)phosphine | P(2-furyl)₃ | 2071.3 | Electron Withdrawing |
| Trifluorophosphine | PF₃ | 2110.0 | Very Strong Withdrawing |
Note: TEP values are compiled from various sources and may exhibit slight variations depending on experimental conditions.[2]
From the data, this compound (TEP = 2070.0 cm⁻¹) exhibits an electronic profile that is slightly more electron-withdrawing than the widely used Triphenylphosphine (TEP = 2068.9 cm⁻¹). It is considerably less electron-donating than alkylphosphines like P(tBu)₃. The electron-withdrawing nature is further highlighted when compared to Tris(2-furyl)phosphine, which is known to be one of the more electron-withdrawing tri(hetero)arylphosphines.[7] This intermediate electronic character, balanced between strong donors and strong acceptors, makes this compound a versatile ligand for a range of catalytic applications.
Experimental Determination of the Tolman Electronic Parameter
The TEP is determined through a well-established experimental protocol that involves the synthesis of the nickel-carbonyl complex followed by IR spectroscopic analysis.
Experimental Workflow
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Step-by-Step Methodology
-
Synthesis of the [LNi(CO)₃] Complex : The phosphine ligand of interest (L), in this case, this compound, is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄.[2] This substitution reaction is typically carried out in an inert, IR-transparent solvent such as hexane or dichloromethane under an inert atmosphere (e.g., nitrogen or argon) due to the toxicity and air-sensitivity of Ni(CO)₄. The reaction displaces one carbonyl ligand to form the desired [LNi(CO)₃] complex.
-
Purification : The resulting [LNi(CO)₃] complex is purified, often by recrystallization from a suitable solvent, to remove any unreacted starting materials or byproducts. The purity of the complex is crucial for obtaining an accurate IR spectrum.
-
IR Spectroscopy : A dilute solution of the purified [LNi(CO)₃] complex is prepared in an appropriate solvent. The infrared spectrum is then recorded.[2] The region of interest is typically between 2200 and 1800 cm⁻¹, where carbonyl stretching frequencies are observed.
-
Data Analysis : The IR spectrum of the [LNi(CO)₃] complex will show a strong, sharp absorption band corresponding to the symmetric A₁ C-O stretching mode.[1] The frequency of this band, measured in wavenumbers (cm⁻¹), is the Tolman electronic parameter for the ligand L.[1]
Implications for Catalysis and Materials Science
The electronic properties of this compound, as quantified by its TEP, have significant implications for its performance in various applications.
-
Catalysis : In cross-coupling reactions, the electronic nature of the phosphine ligand influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The moderately electron-withdrawing character of this compound can be advantageous in reactions where a more electron-deficient metal center is desirable to facilitate certain bond-forming or bond-breaking steps. For instance, in the Suzuki polycondensation of thiophene-based monomers to produce polymers like P3HT, the choice of ligand is critical.[7] The electronic profile of P(2-thienyl)₃ can influence the rate and fidelity of the polymerization process, impacting the molecular weight and properties of the resulting polymer.[7]
-
Materials Science : The unique electronic properties derived from the thienyl groups make this compound a valuable component in the development of advanced materials.[6] It is used in the synthesis of organic semiconductors and materials for optoelectronic applications.[6][7] The ability of the thienyl rings to participate in π-conjugation and interact with metal centers is integral to constructing conductive polymers and materials for devices like solar cells and flexible displays.[6]
Conclusion
The Tolman electronic parameter provides a crucial, quantitative framework for understanding and comparing the electronic effects of phosphine ligands. This compound, with a TEP of 2070.0 cm⁻¹, is characterized as a ligand with an intermediate electronic profile, being slightly more electron-withdrawing than triphenylphosphine. This property, stemming from the sulfur-containing thienyl moieties, makes it a versatile tool for researchers and drug development professionals. By enabling fine-tuning of a metal catalyst's electronic environment, this compound offers distinct advantages in specialized catalytic systems and in the rational design of novel functional materials. The experimental determination of its TEP, through the synthesis and IR analysis of its nickel-carbonyl complex, remains a cornerstone of ligand characterization in organometallic chemistry.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3.smu.edu [s3.smu.edu]
- 5. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 24171-89-9 | Benchchem [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tris(2-thienyl)phosphine
This document provides a detailed, safety-first protocol for the proper disposal of tris(2-thienyl)phosphine (CAS No. 24171-89-9). As a widely used organophosphorus ligand in catalysis and materials science, its waste streams require careful management to ensure personnel safety and environmental compliance.[1][2][3] This guide moves beyond simple checklists to explain the rationale behind each procedural step, empowering researchers to make informed and safe decisions.
Section 1: Understanding the Hazard - A Profile of this compound
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to three thienyl groups.[1] While stable under normal storage conditions, it is classified as an irritant and requires specific handling procedures.[4] Its primary hazards, as defined by the Globally Harmonized System (GHS), include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] The compound is also noted to be air-sensitive, which necessitates handling under an inert atmosphere for many applications.[6]
Understanding its reactivity is key to safe disposal. As a phosphine, it can be oxidized, and thermal decomposition may release hazardous gases such as carbon monoxide, carbon dioxide, and oxides of phosphorus.[1][7] Therefore, waste streams should never be subjected to heat or mixed with strong oxidizing agents.[7]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24171-89-9 | [2][3][4] |
| Molecular Formula | C₁₂H₉PS₃ | [1][2][4] |
| Molecular Weight | ~280.4 g/mol | [2][4] |
| Appearance | White, yellow, or light brown solid/powder; may also appear as a liquid. | [1][2] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2) | [4] |
| GHS Hazard Codes | H315, H319, H335 | [4][5] |
| GHS Signal Word | Warning | [4][5] |
| Storage | Store at 2-8 °C, air-sensitive. | [2][6] |
Section 2: The Regulatory Framework - Compliance with EPA and OSHA
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of hazardous materials and the development of safety plans, through standards like the Hazard Communication Standard (29 CFR 1910.1200).[10][11][12]
For laboratory settings, this means that this compound waste must be:
-
Correctly Identified: Determined to be a hazardous waste based on its characteristics (irritant).[9]
-
Properly Accumulated: Stored safely on-site in labeled, closed containers.
-
Disposed of via a Licensed Carrier: Transported by a certified hazardous waste management company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
In-lab chemical neutralization is generally not recommended for organophosphorus compounds without specific, validated procedures and a thorough understanding of the reaction products, which can be equally or more toxic than the parent compound.[13][14] The most reliable and compliant method of disposal is through a professional waste management service.[7][15]
Section 3: Core Disposal Protocol - A Step-by-Step Guide
This protocol outlines the essential steps for safely managing this compound waste from the point of generation to its final collection.
Experimental Protocol: Waste Handling and Collection
-
Hazard Assessment and Segregation:
-
Causality: Before handling, recognize that the primary risks are irritation to the skin, eyes, and respiratory system.[4] Waste streams must be segregated to prevent dangerous reactions.
-
Procedure: Keep this compound waste separate from strong acids, bases, and oxidizing agents. If the waste is contaminated with transition metals from catalytic reactions, this must be explicitly noted on the waste label, as it may affect the ultimate disposal route.
-
-
Personal Protective Equipment (PPE):
-
Causality: To prevent skin and eye irritation, a physical barrier is non-negotiable. Work in a well-ventilated area prevents the inhalation of any dust or vapors.[7]
-
Procedure: Always wear the following PPE:
-
Nitrile or other chemical-resistant gloves.
-
ANSI-rated safety goggles and a face shield if there is a splash risk.
-
A standard laboratory coat.
-
All handling of the solid or solutions should be performed inside a certified chemical fume hood.
-
-
-
Waste Collection and Containerization:
-
Causality: Proper containment is crucial to prevent leaks and ensure the waste is clearly identified for the disposal vendor.
-
Procedure:
-
Select a chemically compatible container (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all constituents on the label, including "this compound" and any solvents or contaminants, with estimated percentages.
-
Carefully transfer the waste into the container using a funnel if necessary. Do not fill the container beyond 90% capacity to allow for expansion.
-
Securely close the container.
-
-
-
On-Site Storage:
-
Causality: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure, away from general lab traffic, and provides secondary containment to catch any potential leaks.
-
-
-
Arranging for Professional Disposal:
-
Causality: Federal and state regulations mandate that hazardous waste be disposed of by licensed professionals to ensure it is managed in an environmentally sound manner.[9] The GHS precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant."[4][7]
-
Procedure:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.
-
Provide the EHS office with an accurate description of the waste as detailed on the label.
-
-
Section 4: Emergency Procedures - Spill and Exposure Management
Accidents require immediate and correct action.
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Section 5: Disposal Decision Logic
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]
- 4. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 24171-89-9 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling Tris(2-thienyl)phosphine
An Expert Guide to Personal Protective Equipment for Handling Tris(2-thienyl)phosphine
Navigating the complexities of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. This compound, a versatile organophosphorus ligand used in catalysis and materials science, is a prime example of a reagent that demands meticulous handling.[1][2] Its utility is matched by its potential hazards, including skin, eye, and respiratory irritation, as well as a sensitivity to atmospheric oxygen which can compromise its integrity and the reproducibility of your results.[3]
This guide moves beyond generic safety advice to provide a procedural and logistical framework for handling this compound. It is structured to empower you, the researcher, to make informed decisions that protect both you and your science. We will explore the causality behind each safety recommendation, ensuring that these protocols become a self-validating system within your laboratory workflow.
Understanding the Core Hazards
Before selecting Personal Protective Equipment (PPE), one must first understand the risks. This compound presents a dual challenge:
-
Chemical Reactivity & Irritancy : As a GHS-classified irritant, direct contact can cause significant irritation to the skin and eyes.[3] Inhalation of the powder or aerosols may lead to respiratory tract irritation.[3] Like many organophosphorus compounds, its interactions with biological systems warrant a high degree of caution.
-
Air Sensitivity : The central phosphorus atom is susceptible to oxidation by atmospheric oxygen.[2] This degradation not only forms phosphine oxide impurities that can interfere with catalysis but can also potentially lead to the release of volatile, hazardous decomposition products like phosphine gas under certain conditions.[4]
Therefore, our safety strategy must prevent both direct physical contact and exposure to the atmosphere.
Primary Line of Defense: Engineering Controls
PPE is the final barrier between you and a chemical hazard; it should never be the only one. The primary method for controlling exposure is the use of robust engineering controls. The choice of control is dictated by the scale and nature of the operation.
-
Chemical Fume Hood : Mandatory for all operations involving this compound that are not performed in a glovebox. A properly functioning fume hood is essential for containing vapors and fine particulates.
-
Glovebox (Inert Atmosphere) : The gold standard for handling air-sensitive reagents. A glovebox provides the highest level of protection by isolating the chemical from both the user and the atmosphere, preserving the reagent's purity and preventing operator exposure.[5] It is the strongly recommended environment for weighing, storing, and preparing stock solutions of the solid compound.[2]
-
Schlenk Line : For researchers without access to a glovebox, a Schlenk line is a critical tool. It allows for the manipulation of the phosphine in solution under an inert gas (argon or nitrogen), preventing atmospheric oxidation during reactions.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is required when handling this compound. The specific combination depends on the task, as detailed in Table 1.
Hand Protection: The Critical Contact Point
Your hands are the most likely part of your body to come into direct contact with the chemical.[6] Standard thin nitrile examination gloves are insufficient for prolonged handling of this reagent or its solutions.
-
Double Gloving : Always wear two pairs of gloves. This practice provides a significant safety margin. If the outer glove is contaminated or torn, it can be removed without exposing your skin. The inner glove should be a different color to make breaches in the outer glove immediately obvious.
-
Inspection and Replacement : Before each use, inspect gloves for any signs of degradation, punctures, or tears. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Particulates
This compound is a serious eye irritant.[3] Adequate protection is non-negotiable.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum for any work in the laboratory.
-
Enhanced Protection : When weighing the solid outside of a glovebox or handling solutions (>10 mL), a full-face shield worn over safety glasses is required. This protects the entire face from splashes and prevents inhalation of airborne powder.[8]
Body Protection: Guarding Against Spills
-
Laboratory Coat : A flame-resistant (FR) lab coat should be worn at all times, with sleeves fully extended and the coat fully buttoned.
-
Chemical-Resistant Apron : For larger-scale operations involving more than a few grams of material or significant volumes of solution, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
Respiratory Protection: Preventing Inhalation
Proper engineering controls should eliminate the need for respiratory protection during routine operations. However, respirators are essential for spill response and certain non-routine tasks.
-
Routine Use in a Fume Hood/Glovebox : No respiratory protection is typically required if the material is handled exclusively within a certified chemical fume hood or glovebox.
-
Weighing Solid Outside a Contained System : If weighing the solid powder must be done outside of a glovebox (not recommended), a half-mask or full-facepiece air-purifying respirator (APR) equipped with Organic Vapor/P100 combination cartridges should be used. The P100 filter will remove fine particulates, while the organic vapor cartridge provides protection against any volatile components.
-
Spill Response & Emergency Situations : For responding to a significant spill or in a situation with unknown atmospheric concentrations, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.[1] The OSHA Permissible Exposure Limit (PEL) for phosphine gas, a potential decomposition product, is a very low 0.3 ppm, underscoring the need for robust protection in emergencies.[9][10]
| Task | Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Any | Double Nitrile/Butyl Gloves | Safety Glasses with Side Shields | Lab Coat | Not required |
| Weighing Solid | Any | Double Nitrile/Butyl Gloves | Safety Glasses (in glovebox) | Lab Coat | Required if outside glovebox : Half-mask respirator with OV/P100 cartridges |
| Preparing Solution | < 50 mL | Double Nitrile/Butyl Gloves | Safety Glasses with Side Shields | Lab Coat | Not required (in fume hood) |
| Solution Transfer | > 50 mL | Double Nitrile/Butyl Gloves | Face Shield over Safety Glasses | Lab Coat & Chemical Apron | Not required (in fume hood) |
| Reaction Workup | Any | Double Nitrile/Butyl Gloves | Safety Glasses with Side Shields | Lab Coat | Not required (in fume hood) |
| Small Spill Cleanup | < 1 g | Double Nitrile/Butyl Gloves | Face Shield over Safety Glasses | Lab Coat & Chemical Apron | Half-mask respirator with OV/P100 cartridges |
| Large Spill / Emergency | > 1 g | Double Nitrile/Butyl Gloves | Full-Face Respirator | Chemical Resistant Suit | Supplied-Air Respirator (SAR/SCBA) |
| Table 1: Summary of Required PPE for Handling this compound |
Operational Plans: From Benchtop to Disposal
Protocol 1: Weighing Solid this compound in a Glovebox
This protocol ensures the highest level of safety and reagent integrity.
-
Preparation : Ensure the glovebox has a stable inert atmosphere (<1 ppm O₂ and H₂O).
-
Material Transfer : Bring all necessary items into the glovebox antechamber: the sealed reagent bottle, a tared vial for weighing, spatulas, and a laboratory notebook or electronic device.
-
Equilibration : Allow all items to fully equilibrate to the glovebox atmosphere before bringing them into the main chamber.
-
Weighing : Open the reagent bottle inside the glovebox. Using a clean spatula, carefully transfer the desired amount of solid to the tared vial and record the mass.
-
Sealing : Tightly seal both the main reagent bottle and the vial containing the weighed portion. It is good practice to wrap the caps with paraffin film for extra security.
-
Removal : Transfer the sealed containers out of the glovebox via the antechamber. The weighed portion is now ready for use in a reaction setup, typically on a Schlenk line.
Protocol 2: Spill Response and Decontamination
Immediate and correct response to a spill is critical. This plan is for a small spill (<1 g) manageable by laboratory personnel. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Alert and Isolate : Alert personnel in the immediate area. If safe to do so, restrict access to the spill area. Ensure the fume hood is operational.
-
Don PPE : At a minimum, don the PPE listed in Table 1 for "Small Spill Cleanup."
-
Contain and Absorb : If the material is a liquid, cover it with an inert absorbent material like vermiculite or sand. If it is a solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust clouds.
-
Neutralize : Prepare a 10% aqueous bleach solution. Carefully add the bleach solution to the absorbed spill material or the collected solid in a designated waste container. Organophosphorus compounds can be treated by sodium hypochlorite (bleach).[11] Be aware that this reaction may be exothermic.
-
Clean the Area : Wipe the spill area thoroughly with the bleach solution, followed by soap and water.
-
Dispose : All contaminated materials (absorbent, gloves, wipes) must be collected in a clearly labeled hazardous waste container.
Disposal Plan: Chemical Neutralization
Do not dispose of this compound directly as solid waste or down the drain. All waste, including contaminated consumables and rinse from cleaning glassware, must be treated as hazardous.
-
Quenching : Unused or waste this compound should be chemically neutralized before disposal. In a fume hood, slowly and carefully add the material to a stirred solution of 10% aqueous sodium hypochlorite (bleach).
-
Monitoring : The neutralization reaction can be exothermic. Add the phosphine in small portions and monitor the temperature.
-
Collection : Once the reaction is complete, the resulting aqueous mixture should be collected in a designated hazardous waste container labeled "Neutralized Organophosphorus Waste."
-
Final Disposal : The sealed waste container must be handed over to your institution's EHS department for final disposal according to federal, state, and local regulations.
By integrating these detailed PPE and handling protocols into your daily workflow, you can confidently and safely harness the synthetic power of this compound, ensuring the integrity of your research and the safety of your laboratory environment.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. queensu.ca [queensu.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. Decontamination [fao.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
